molecular formula C8H15ClN2O B1469452 N-Cyclopropyl-3-pyrrolidinecarboxamide HCl CAS No. 960391-33-7

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

カタログ番号: B1469452
CAS番号: 960391-33-7
分子量: 190.67 g/mol
InChIキー: FBNRUNBFSYGWLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclopropyl-3-pyrrolidinecarboxamide HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-3-pyrrolidinecarboxamide HCl including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-cyclopropylpyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8(10-7-1-2-7)6-3-4-9-5-6;/h6-7,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNRUNBFSYGWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl: A Comprehensive Technical Guide on Structural Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds due to their predictable pharmacokinetics and ability to form high-affinity interactions with biological targets. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7) is a highly versatile, functionalized pyrrolidine derivative. It serves as a critical synthetic intermediate, primarily utilized to introduce steric bulk and specific hydrogen-bonding motifs into active pharmaceutical ingredients (APIs)[1].

The incorporation of the cyclopropyl group on the carboxamide nitrogen is a deliberate structural design. Cyclopropyl rings offer a unique balance: they increase the lipophilicity and metabolic stability of the molecule compared to linear alkyl chains, while their rigid, planar-like geometry restricts rotational degrees of freedom, thereby reducing entropic penalties upon target binding[2].

Physicochemical Profiling & Structural Rationale

The handling and reactivity of pyrrolidine derivatives depend heavily on their physical state. The free base of N-Cyclopropyl-3-pyrrolidinecarboxamide is an oil that is prone to air-oxidation and degradation. Converting it to the hydrochloride (HCl) salt ensures a stable, crystalline solid that is highly soluble in polar solvents, facilitating precise stoichiometric control during complex multi-step syntheses[1].

Table 1: Physicochemical Properties & Mechanistic Implications
PropertyValueRationale / Implication in Drug Design
CAS Number 960391-33-7Unique identifier for the stabilized HCl salt form.
Molecular Formula C8H15ClN2ORepresents the protonated pyrrolidine core ( NH2+​ Cl− ).
Molecular Weight 190.67 g/mol Low molecular weight (FBDD compliant), allowing for downstream API elaboration without exceeding Lipinski's Rule of 5[1].
Purity (Typical) ≥ 97.0%Critical threshold to prevent side reactions (e.g., cross-coupling of impurities) during API synthesis[1].
Physical State Crystalline SolidThe HCl salt prevents hygroscopic degradation and amine oxidation, improving shelf-life.

Mechanistic Roles in Medicinal Chemistry

Antibacterial Agents (Fluoroquinolones)

N-Cyclopropyl-3-pyrrolidinecarboxamide is frequently utilized as a C7-substituent in the development of novel fluoroquinolone antibiotics[3]. The pyrrolidine ring enhances the spectrum of activity against Gram-positive bacteria. Mechanistically, the bulky cyclopropylcarboxamide side chain serves a dual purpose:

  • Target Affinity: It interacts with the DNA gyrase/topoisomerase IV complex, anchoring the drug in the bacterial enzyme cleavage site.

  • Toxicity Mitigation: Unsubstituted pyrrolidinyl fluoroquinolones often exhibit off-target central nervous system (CNS) toxicity by acting as GABA receptor antagonists. The steric bulk of the cyclopropylcarboxamide motif disrupts this off-target binding, significantly widening the therapeutic window[3].

Antineoplastic Agents (MDM2-p53 Inhibitors)

Emerging research utilizes pyrrolidinecarboxamide derivatives to synthesize complex spiroindolinone structures (e.g., XR-4). These molecules act as potent MDM2-p53 inhibitors and homo-PROTACs. By blocking the MDM2-p53 interaction, these compounds prevent the degradation of the p53 tumor suppressor protein, thereby inducing apoptosis in wild-type p53 cancer cells[2].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

This protocol outlines the synthesis of the target molecule from a commercially available protected precursor[4].

Step 1: Amidation

  • Procedure: Dissolve 1-benzyl-3-pyrrolidinecarboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes, then add cyclopropylamine (1.5 eq). Stir at room temperature for 4 hours.

  • Causality: HATU is selected over traditional EDC/HOBt because it forms an highly reactive HOAt ester stabilized by an internal hydrogen bond, which accelerates the reaction with the sterically hindered cyclopropylamine. DIPEA neutralizes the system, preventing premature degradation.

Step 2: Global Deprotection (Hydrogenolysis)

  • Procedure: Dissolve the purified intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel and stir under an H2​ atmosphere (1 atm) for 12 hours. Filter through a Celite pad to remove the catalyst[4].

  • Causality: Pd/C selectively cleaves the N-benzyl protecting group via hydrogenolysis without reducing the carboxamide carbonyl, yielding the free base.

Step 3: Salt Formation

  • Procedure: Concentrate the filtrate in vacuo. Dissolve the crude free base in anhydrous diethyl ether. Dropwise, add 4M HCl in dioxane at 0°C until precipitation ceases. Filter and dry the solid.

  • Causality: The anhydrous ether/dioxane environment prevents water-induced hydrolysis. The HCl selectively protonates the secondary pyrrolidine nitrogen ( pKa​ ~ 9.0) over the carboxamide nitrogen ( pKa​ ~ -1.0), precipitating the pure HCl salt.

Synthesis N1 1-Benzyl-3-pyrrolidinecarboxylic acid N2 Amide Coupling (Cyclopropylamine, HATU/DIPEA) N1->N2 N3 1-Benzyl-N-cyclopropyl- 3-pyrrolidinecarboxamide N2->N3 N4 Global Deprotection (H2, Pd/C, MeOH) N3->N4 N5 N-Cyclopropyl-3-pyrrolidinecarboxamide (Free Base) N4->N5 N6 Salt Formation (HCl in Dioxane/Ether) N5->N6 N7 N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (Final Product) N6->N7

Figure 1: Step-by-step synthetic workflow for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

Protocol 2: Integration into Fluoroquinolone Core via SNAr

This protocol details the attachment of the pyrrolidinecarboxamide to a quinolone scaffold via Nucleophilic Aromatic Substitution (SNAr)[3].

  • Procedure: Suspend 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1.0 eq) and N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (1.1 eq) in anhydrous DMSO. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 eq). Heat the mixture to 90°C for 6 hours. Cool to room temperature, pour into ice water, adjust pH to 7.2 using 1M HCl, and filter the precipitate[3].

  • Causality:

    • Solvent Choice: DMSO is a polar aprotic solvent that highly solvates cations (like protonated DBU) but leaves the nucleophilic pyrrolidine lone pair unsolvated and highly reactive.

    • Base Choice: DBU is a non-nucleophilic base. 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the quinolone carboxylic acid (increasing solubility), and 0.5 eq acts as a catalytic excess to drive the reaction.

    • Temperature: 90°C provides the activation energy required to form the aromaticity-breaking Meisenheimer transition state at the C7 position, which is highly activated by the adjacent electron-withdrawing C6-fluorine.

SNAr Q1 7-Chloro-fluoroquinolone Core R1 SNAr Reaction (DBU, DMSO, 90°C) Q1->R1 P1 N-Cyclopropyl-3-pyrrolidinecarboxamide (Nucleophile) P1->R1 INT Meisenheimer Complex (C7-Transition State) R1->INT PROD 7-(3-(Cyclopropylcarbamoyl)pyrrolidin-1-yl) -fluoroquinolone INT->PROD

Figure 2: SNAr mechanism for integrating the pyrrolidine core into a fluoroquinolone scaffold.

References

  • CymitQuimica Database - N-Cyclopropyl-3-pyrrolidinecarboxamide HCl Product Information & Chemical Properties.1

  • US Patent 4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.3

  • PrepChem - Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine and related pyrrolidine derivatives. 4

  • Molecules (NIH) - Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide. (2023). 2

Sources

Mechanistic Profiling and In Vitro Applications of the N-Cyclopropyl-3-pyrrolidinecarboxamide Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In modern drug discovery, N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7) is rarely deployed as a standalone therapeutic agent[1]. Instead, it serves as a highly privileged pharmacophoric building block. When conjugated to larger molecular frameworks—such as fluoroquinolone cores or pyrazole-based kinase inhibitors—this scaffold dictates the in vitro mechanism of action by anchoring the active pharmaceutical ingredient (API) into deep hydrophobic pockets and establishing critical hydrogen-bonding networks. This whitepaper details the mechanistic rationale, target interactions, and self-validating in vitro assay protocols used to evaluate APIs derived from this scaffold.

Structural Rationale & Target Interaction

The utility of the N-cyclopropyl-3-pyrrolidinecarboxamide moiety stems from its unique physicochemical geometry, which fundamentally alters the binding kinetics of the parent molecule:

  • The Pyrrolidine Core: Acts as a rigid, basic linker. In the synthesis of antimicrobial agents, it is typically attached at the C7 position of a fluoroquinolone core via nucleophilic aromatic substitution, orienting the rest of the molecule toward the solvent-exposed region of the target enzyme[2].

  • The Cyclopropyl Group: Provides a sterically constrained, lipophilic surface. In vitro, this bulk prevents rapid efflux by bacterial pumps and fits precisely into the S1' hydrophobic subpockets of human proteases[3].

  • The Carboxamide Motif: Functions as a versatile hydrogen-bond donor and acceptor. It mimics transition states in enzymatic cleavage or acts as a hinge-binding motif in kinase ATP pockets[4].

G A N-Cyclopropyl-3-pyrrolidinecarboxamide (CAS: 960391-33-7) B Pyrrolidine Core (C7-Attachment / Scaffold) A->B C Cyclopropyl Group (Hydrophobic Pocket Binding) A->C D Carboxamide Motif (H-Bonding / Hinge Binding) A->D E Bacterial DNA Gyrase (Cleavage Complex Stabilization) B->E F Targeted Human Enzymes (e.g., Kinases, Cathepsin S) B->F C->E C->F D->E D->F

Logical mapping of scaffold moieties to target binding interactions.

Primary Mechanism: Type IIA Topoisomerase Inhibition

When incorporated into a fluoroquinolone core, the scaffold targets bacterial DNA gyrase and Topoisomerase IV. The mechanism of action relies on stabilizing the DNA-enzyme cleavage complex. The pyrrolidine ring extends the cyclopropylcarboxamide moiety into the DNA-intercalation site, where the carboxamide forms critical hydrogen bonds with the Ser83 and Asp87 residues of the GyrA subunit[5]. This halts the re-ligation of the cleaved DNA strand, leading to double-stranded breaks.

Protocol: In Vitro DNA Supercoiling Inhibition Assay

To validate the mechanism of action of scaffold-derived topoisomerase inhibitors, we utilize a plasmid supercoiling assay.

  • System Design & Causality: We use relaxed pBR322 plasmid DNA because the primary function of DNA gyrase is the ATP-dependent introduction of negative supercoils. If the compound successfully stabilizes the cleavage complex, the plasmid remains in its relaxed state.

  • Self-Validating Controls: The assay includes a "DNA-only" control to verify plasmid integrity, a "DNA + Enzyme + Vehicle (DMSO)" control to ensure the solvent does not inhibit supercoiling, and a positive control (e.g., Ciprofloxacin) to benchmark IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5X assay buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 1.8 mM spermidine, 50 µg/mL BSA). Causality: DTT prevents the oxidation of critical cysteine residues on the enzyme, while spermidine stabilizes the DNA conformation.

  • Equilibration: In a 20 µL reaction volume, combine 1X assay buffer, 0.5 µg of relaxed pBR322 DNA, and serial dilutions of the test compound (0.1 nM to 10 µM).

  • Enzyme Addition: Add 1 U of E. coli DNA Gyrase. Incubate at 37°C for 10 minutes before adding ATP. Causality: Pre-incubation allows the compound to access the DNA-enzyme interface before the ATP-driven conformational change locks the complex.

  • Initiation: Add ATP to a final concentration of 1 mM to initiate supercoiling. Incubate for 30 minutes at 37°C.

  • Termination & Visualization: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, 50 mM EDTA). Run the samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts), then stain post-run with SYBR Safe to visualize the ratio of relaxed vs. supercoiled DNA.

Secondary Mechanisms: Kinase and Cysteine Protease Inhibition

Beyond antimicrobials, the scaffold is heavily utilized in oncology and immunology. For instance, in Cathepsin S inhibitors (e.g., Petesicatib analogs)[3] and dual IGF-1R/InsR kinase inhibitors (e.g., BMS 754807)[4]. In these contexts, the cyclopropylcarboxamide acts as a non-covalent hinge-binder or a reversible covalent warhead interacting with the active-site cysteine or ATP-binding pocket.

Workflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. Target Enzyme Incubation (Equilibration) Step1->Step2 Step3 3. Substrate Addition (Reaction Initiation) Step2->Step3 Step4 4. Fluorescence Detection (Kinetic Read) Step3->Step4 Step5 5. IC50 Calculation (Data Regression) Step4->Step5

Step-by-step in vitro enzymatic assay workflow for scaffold derivatives.

Protocol: In Vitro FRET-Based Protease Cleavage Assay

To quantify the inhibitory potency (IC50) of scaffold derivatives against targets like Cathepsin S.

  • System Design & Causality: We employ a fluorogenic peptide substrate (e.g., Z-VVR-AMC). The bulky AMC (7-Amino-4-methylcoumarin) group quenches its own fluorescence when conjugated to the peptide. Upon enzymatic cleavage, AMC is released, yielding a quantifiable kinetic fluorescent signal.

  • Self-Validating Controls: We run a "No Enzyme" control to establish the baseline auto-hydrolysis of the substrate, and a "Compound + Substrate (No Enzyme)" control to rule out autofluorescence—a common artifact with heterocyclic carboxamide scaffolds.

Step-by-Step Methodology:

  • Enzyme Activation: Dilute human recombinant Cathepsin S in activation buffer (50 mM NaOAc pH 4.5, 50 mM NaCl, 2 mM DTT). Incubate for 15 minutes at room temperature. Causality: The acidic pH mimics the lysosomal environment where Cathepsin S is active, and DTT ensures the catalytic cysteine remains reduced.

  • Compound Incubation: Transfer 10 µL of the activated enzyme to a 384-well black microplate. Add 5 µL of the test compound (serially diluted in DMSO, final DMSO concentration <1%). Incubate for 30 minutes.

  • Reaction Initiation: Add 10 µL of 25 µM Z-VVR-AMC substrate to all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 1 hour at 37°C using a microplate reader.

  • Data Regression: Calculate the initial velocity (V0) from the linear portion of the progress curves and determine the IC50 using a 4-parameter logistic non-linear regression model.

Quantitative In Vitro Profiling

The following table summarizes the in vitro mechanistic data for representative molecular classes incorporating the N-Cyclopropyl-3-pyrrolidinecarboxamide scaffold.

Target ClassRepresentative DerivativeAssay TypePrimary ReadoutTypical IC50 / MIC Range
Bacterial DNA Gyrase C7-Substituted FluoroquinolonePlasmid SupercoilingInhibition of DNA supercoiling0.1 - 0.5 µg/mL (MIC)
Cysteine Protease (Cat S) Petesicatib AnalogFRET CleavageReduction in AMC fluorescence5 - 50 nM (IC50)
Tyrosine Kinase (IGF-1R) BMS 754807 AnalogTR-FRET BindingDisplacement of labeled tracer1.5 - 10 nM (IC50)
Conclusion

While N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is an intermediate, its structural integration into larger pharmacophores drives profound in vitro efficacy across multiple therapeutic domains. By leveraging its rigid pyrrolidine linker, lipophilic cyclopropyl group, and hydrogen-bonding carboxamide, drug developers can achieve highly specific, high-affinity interactions with targets ranging from bacterial topoisomerases to human kinases and proteases.

References
  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents Source: Google Patents URL:[5]

  • EP0153163A2 - 7-Substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids Source: Google Patents URL:[2]

  • Petesicatib | C25H23F6N5O4S | CID 59543597 Source: PubChem - NIH URL:[Link][3]

Sources

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Abstract

This technical guide provides a detailed examination of N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride (CAS No: 960391-33-7), a chemical entity of interest in contemporary research and development. The document moves beyond a simple statement of values to explore the fundamental scientific principles distinguishing molecular weight from exact mass. We will detail the theoretical basis for each, their respective importance in experimental science, and the analytical methodologies required for their empirical validation. This guide is intended for researchers, chemists, and drug development professionals who require a precise understanding of these core chemical properties for applications ranging from stoichiometric calculations to high-resolution mass spectrometry-based structural elucidation.

Core Chemical Identity and Properties

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is a synthetic organic compound. Its hydrochloride salt form ensures greater stability and solubility in aqueous media, which is often advantageous for laboratory use.

  • Systematic Name: N-cyclopropylpyrrolidine-3-carboxamide hydrochloride[1]

  • CAS Number: 960391-33-7[2][3]

  • Molecular Formula: C₈H₁₅ClN₂O[2][3]

The fundamental mass properties are summarized below. The critical distinction between these values will be explored in the subsequent section.

PropertyValueUnit
Molecular Weight 190.67 g/mol
Exact Mass 190.08729Da
Exact Mass (Free Base) 154.11061Da

The Science of Mass: Molecular Weight vs. Exact Mass

A nuanced understanding of mass is critical for scientific integrity. While often used interchangeably in introductory contexts, molecular weight and exact mass are distinct concepts with different applications, particularly in the modern analytical laboratory.

Molecular Weight (Average Molecular Mass)

The molecular weight, or more accurately, the average molecular mass, is a weighted average. It is calculated by summing the atomic weights of the constituent atoms in a molecule. The atomic weight of an element is the average mass of its naturally occurring isotopes, weighted by their respective abundances.

Causality and Application: The molecular weight of 190.67 g/mol for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is derived using the average atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.[2][3] This value is indispensable for macroscopic laboratory operations.

  • Stoichiometry: It is the foundational value for all stoichiometric calculations, enabling researchers to determine the mass of the compound required for a reaction to achieve a specific molar concentration.

  • Solution Preparation: When preparing solutions of a given molarity (mol/L), the molecular weight is used to convert the desired moles into a measurable mass.

Exact Mass (Monoisotopic Mass)

The exact mass is a fundamentally different and more precise value. It is calculated by summing the masses of the most abundant, stable isotope of each constituent element in the molecule.

  • Carbon: ¹²C (12.00000 Da)

  • Hydrogen: ¹H (1.00783 Da)

  • Chlorine: ³⁵Cl (34.96885 Da)

  • Nitrogen: ¹⁴N (14.00307 Da)

  • Oxygen: ¹⁶O (15.99491 Da)

Causality and Application: The exact mass is the value of paramount importance in mass spectrometry. A mass spectrometer is an instrument sensitive enough to separate ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, can measure m/z values to several decimal places. This precision allows for the direct observation of the monoisotopic mass, providing an unambiguous confirmation of a molecule's elemental composition. For N-Cyclopropyl-3-pyrrolidinecarboxamide (free base), the protonated molecular ion ([M+H]⁺) would have a theoretical exact mass of 155.11844 Da (154.11061 + 1.00783), which is the primary target for identification in an HRMS experiment.

Experimental Validation Protocol: High-Resolution Mass Spectrometry

To ensure the identity and purity of a research compound like N-Cyclopropyl-3-pyrrolidinecarboxamide HCl, empirical verification of its mass is required. This protocol outlines a self-validating system for this purpose.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of HPLC-grade methanol and water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL. The final solvent should contain a small amount of an acidifier like formic acid (0.1%) to promote ionization.

  • Instrument Setup (ESI-Q-TOF Mass Spectrometer):

    • Calibrate the mass spectrometer using a known calibration standard across the desired mass range (e.g., m/z 50-1000). This step is critical for ensuring mass accuracy.

    • Set the ion source to positive electrospray ionization (ESI+) mode. This is chosen because the amide and amine functionalities on the molecule are readily protonated.

    • Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable and robust signal.

  • Data Acquisition:

    • Introduce the diluted sample into the instrument via direct infusion or through an LC-MS system.

    • Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated free base ([C₈H₁₄N₂O + H]⁺), which is approximately 155.12.

  • Data Analysis and Validation:

    • Process the acquired spectrum to identify the most abundant ion.

    • Compare the experimentally measured m/z value with the theoretical exact mass of the protonated molecule (155.11844 Da). The mass error, calculated in parts-per-million (ppm), should ideally be less than 5 ppm for confident identification.

    • Examine the isotopic pattern. The A+1 peak, primarily due to the natural abundance of ¹³C, should be visible and its intensity relative to the monoisotopic peak should match the theoretical prediction for a molecule containing eight carbon atoms.

Visualization of Structure and Workflow

Chemical Structure

Caption: Chemical structure of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

Analytical Workflow for Mass Verification

Mass_Verification_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weighing & Solubilization B Serial Dilution (1-10 µg/mL) A->B C Instrument Calibration & Setup (ESI+) B->C D Sample Infusion / LC-MS C->D E Data Acquisition (Full Scan m/z) D->E F Identify [M+H]⁺ Ion E->F G Mass Error Calculation (< 5 ppm) F->G H Isotopic Pattern Analysis F->H I Identity Confirmed G->I H->I

Caption: Workflow for the empirical validation of molecular identity via HRMS.

References

  • N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride. Chemsavers. [Link]

Sources

Preclinical Pharmacokinetic Profiling of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl: A Comprehensive Strategic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the selection and optimization of privileged scaffolds are critical for overcoming late-stage attrition. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7) represents a highly versatile building block and lead intermediate. Its structural architecture is deliberately designed to balance physicochemical properties with metabolic resilience.

The integration of a cyclopropyl ring serves as a metabolic shield. As documented in extensive medicinal chemistry reviews, cyclopropyl fragments enhance metabolic stability by sterically and electronically hindering cytochrome P450 (CYP)-mediated oxidation, thereby decreasing plasma clearance and reducing P-glycoprotein (P-gp) efflux ratios . Conversely, the pyrrolidine ring provides a flexible, strongly basic secondary amine (pKa ~11.2) that ensures excellent aqueous solubility, particularly when formulated as a hydrochloride (HCl) salt .

This whitepaper outlines a rigorous, self-validating preclinical pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl, explaining not just the how, but the mechanistic why behind each experimental design.

Physicochemical Profiling: The Foundation of ADME

Before initiating complex biological assays, the physicochemical baseline of the compound must be established. The HCl salt form is specifically chosen to drive rapid dissolution in gastric fluids, a prerequisite for oral absorption. The basicity of the pyrrolidine nitrogen dictates that the molecule will be predominantly protonated at physiological pH (7.4), which directly influences its lipophilicity (LogD) and membrane permeability.

Table 1: Target Physicochemical Parameters
ParameterAnticipated Value / TargetMechanistic Rationale
Molecular Weight 190.67 g/mol Low MW (<500 Da) ensures favorable passive diffusion across lipid bilayers.
pKa (Pyrrolidine N) ~11.2 – 11.3Strong basicity ensures high aqueous solubility in the stomach (pH 1.2-2.0).
LogD (pH 7.4) 0.5 – 1.5Optimal balance for aqueous solubility and transcellular membrane permeability.
Kinetic Solubility >100 µg/mLPrevents precipitation in assay buffers and gastrointestinal fluids.

In Vitro ADME Profiling: Predictive Modeling

In vitro ADME studies provide high-throughput, predictive data that guide in vivo dosing strategies . Every protocol described below is designed as a self-validating system , incorporating internal controls to ensure data integrity.

Intestinal Permeability (Caco-2 Assay)

Because the compound is highly protonated at pH 7.4, its transcellular permeability might be challenged. However, the lipophilic cyclopropyl group compensates for this charge, facilitating partitioning into the lipid bilayer.

Protocol 1: Bi-directional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a differentiated, polarized monolayer.

  • Validation (Self-Correction): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm² to ensure tight junction integrity.

  • Dosing: Add N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (10 µM in HBSS buffer, pH 7.4) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Controls: Co-incubate with Propranolol (high permeability control) and Atenolol (low permeability control). Include Lucifer Yellow to continuously monitor monolayer integrity.

  • Sampling & Analysis: Sample receiver chambers at 30, 60, and 90 minutes. Quantify via LC-MS/MS.

  • Data Output: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER < 2 indicates the compound is not a significant substrate for efflux transporters like P-gp.

Metabolic Stability (Human Liver Microsomes)

The cyclopropyl group is strategically positioned to block N-dealkylation and adjacent oxidation, forcing metabolic enzymes to seek alternative, energetically less favorable sites (e.g., amide hydrolysis) .

Protocol 2: HLM Stability Assay

  • Incubation Mixture: Combine Human Liver Microsomes (0.5 mg/mL protein), N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Controls (Self-Validation):

    • Positive Control: Verapamil (rapidly metabolized by CYP3A4).

    • Negative Control: Reaction mixture without NADPH to rule out non-CYP mediated degradation (e.g., chemical instability).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

PK_Workflow Start N-Cyclopropyl-3-pyrrolidinecarboxamide HCl Candidate Synthesis PhysChem Physicochemical Profiling (pKa, LogD, Kinetic Solubility) Start->PhysChem InVitro In Vitro ADME (Caco-2, HLM Stability, PPB) PhysChem->InVitro Decision Go/No-Go Decision Acceptable CLint & Papp? InVitro->Decision Decision->PhysChem No (Optimize) InVivo In Vivo PK (Rat/Dog) IV/PO Dosing & LC-MS/MS Decision->InVivo Yes Modeling PK/PD Modeling & Human Dose Prediction InVivo->Modeling

Caption: Preclinical PK profiling cascade and decision-making workflow for novel small molecules.

In Vivo Pharmacokinetics: Rodent Profiling

Translating in vitro stability into in vivo exposure requires rigorous animal modeling. Sprague-Dawley rats are the standard preclinical model for assessing systemic clearance, volume of distribution, and oral bioavailability .

Protocol 3: Intravenous (IV) and Oral (PO) PK Study in Sprague-Dawley Rats

  • Formulation:

    • IV Dosing: Formulate the HCl salt in 5% DMSO / 95% Saline to ensure complete dissolution (Dose: 1 mg/kg).

    • PO Dosing: Formulate in 0.5% Methylcellulose / 0.1% Tween-80 as a homogenous suspension or solution (Dose: 10 mg/kg).

  • Administration: Administer to jugular vein-cannulated male SD rats (n=3 per route).

  • Blood Sampling: Collect blood (~200 µL) into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge immediately at 4°C to separate plasma. Store at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation using 3 volumes of Acetonitrile containing a stable-isotope-labeled internal standard.

    • Chromatography: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Table 2: Anticipated In Vivo PK Parameters (Rat Model)
PK ParameterDescriptionAnticipated Profile for Compound
CL (Clearance) Volume of plasma cleared of drug per unit time.Low/Moderate (<30 mL/min/kg) due to cyclopropyl metabolic shielding.
Vdss​ (Volume of Distribution) Extent of drug distribution into tissues.Moderate/High (>1 L/kg) driven by the basic pyrrolidine nitrogen binding to tissue proteins.
T1/2​ (Half-life) Time required for plasma concentration to halve.2 - 6 hours, suitable for twice-daily (BID) or once-daily (QD) dosing.
%F (Bioavailability) Fraction of oral dose reaching systemic circulation.>50%, facilitated by high aqueous solubility of the HCl salt and low first-pass metabolism.

Data Synthesis & Metabolic Logic

The ultimate goal of this profiling is to predict human pharmacokinetics. The structural logic of N-Cyclopropyl-3-pyrrolidinecarboxamide relies heavily on the steric hindrance provided by the cyclopropyl group. In traditional pyrrolidine-containing drugs, the carbon adjacent to the nitrogen is a hotspot for CYP-mediated oxidation (leading to ring opening or dealkylation). By capping the system with a cyclopropyl amide, the metabolic pathway is artificially redirected.

Metabolic_Pathway Parent N-Cyclopropyl-3-pyrrolidinecarboxamide (Parent Compound) CYP Hepatic CYP450 Enzymes (Phase I Metabolism) Parent->CYP Path1 Pyrrolidine Ring Oxidation (N-dealkylation / Hydroxylation) CYP->Path1 Block Cyclopropyl Shielding (Steric/Electronic Blockade) CYP->Block Attempted N-oxidation Metabolite Primary Metabolites (Excreted via Urine/Bile) Path1->Metabolite Path2 Amide Hydrolysis (Amidases) Path2->Metabolite Block->Path2 Redirects Metabolism

Caption: Metabolic logic diagram illustrating how the cyclopropyl group redirects CYP450-mediated oxidation.

By synthesizing the in vitro intrinsic clearance ( CLint​ ) data with the in vivo rat clearance, scientists can utilize physiologically based pharmacokinetic (PBPK) modeling software (e.g., GastroPlus or Simcyp) to scale the data allometrically. The combination of the pyrrolidine's basicity and the cyclopropyl's stability makes this scaffold an exceptional candidate for further optimization into a clinical-stage therapeutic.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at:[Link]

  • Aligos Therapeutics. Preclinical Pharmacokinetic Profiling of ALG-055009, a Potent and Selective Thyroid Hormone Receptor Beta Agonist. Available at:[Link]

The Strategic Utility of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Process Chemists

As modern drug discovery pivots toward highly functionalized, sp³-rich scaffolds, the demand for versatile, orthogonally reactive building blocks has surged. N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride (CAS: 960391-33-7) represents a privileged pharmacophoric intermediate[1], predominantly utilized in the synthesis of advanced antibacterial agents and kinase inhibitors.

This guide provides an in-depth technical analysis of this compound, detailing its physicochemical architecture, field-proven synthetic methodologies, analytical validation protocols, and its mechanistic role in rational drug design.

Physicochemical Architecture & Informatics

Before deploying any building block in a synthetic campaign, a rigorous understanding of its physicochemical properties is required. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is an aliphatic, secondary amine salt featuring a terminal cyclopropyl-substituted amide.

The presence of the hydrochloride salt ensures chemical stability, prevents unwanted atmospheric oxidation of the secondary amine, and provides a highly crystalline solid suitable for long-term storage[2].

Table 1: Chemical Identifiers and Quantitative Data
PropertyTechnical Specification
Chemical Name N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride
CAS Registry Number 960391-33-7
Molecular Formula C₈H₁₅ClN₂O
Molecular Weight 190.67 g/mol
MDL Number MFCD26396076
SMILES String O=C(C1CNCC1)NC1CC1.Cl
Typical Purity ≥ 95.0% – 97.0% (LC-MS/ELSD)
Storage Conditions 0–8 °C (Refrigerated, desiccated)

Data synthesized from authoritative chemical catalogs including and [1][2].

Synthetic Strategy & Process Causality

The synthesis of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl must be approached with a strategy that prevents epimerization at the C-3 stereocenter (if a specific enantiomer is used) and avoids lactamization. The most robust, field-proven route utilizes a Boc-deprotection sequence.

Self-Validating Protocol: Amide Coupling & Deprotection

The following protocol is designed as a self-validating system. By carefully selecting reagents that provide visual or physical cues (e.g., gas evolution, precipitation), the process chemist can monitor reaction progress in situ without solely relying on offline analytics.

Step 1: Amide Coupling (Formation of the Boc-Intermediate)

  • Charge: To a dry, nitrogen-purged round-bottom flask, add 1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in forming the active HOAt ester, which rapidly reacts with sterically hindered amines while minimizing epimerization. DIPEA acts as a non-nucleophilic base to drive the reaction.

  • Coupling: Introduce cyclopropylamine (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% LiCl (aq) and brine.

    • Validation Checkpoint: The LiCl wash is critical for removing residual DMF. LC-MS (ESI+) of the organic layer must show complete consumption of the starting acid and the appearance of the target mass [M+H]+=255.1 .

Step 2: Anhydrous Deprotection (Salt Formation)

  • Charge: Dissolve the purified 1-Boc-N-cyclopropyl-3-pyrrolidinecarboxamide in a minimal volume of anhydrous Dichloromethane (DCM).

  • Cleavage: Slowly add 4M HCl in Dioxane (5.0 eq) at 0 °C under vigorous stirring.

    • Causality: Anhydrous HCl in dioxane is utilized instead of aqueous TFA or HCl. This prevents the hydrolysis of the terminal amide. Furthermore, the byproduct (isobutylene) escapes as a gas, driving the equilibrium forward.

  • Isolation: Stir for 2 hours at room temperature.

    • Validation Checkpoint: The reaction is self-indicating. The cessation of gas evolution and the formation of a dense, white precipitate confirm the successful formation of the highly polar HCl salt.

  • Filtration: Filter the precipitate rapidly under a nitrogen blanket and wash with cold diethyl ether. Dry in vacuo to yield the final product.

Synthesis A 1-Boc-pyrrolidine- 3-carboxylic acid B Amide Coupling (Cyclopropylamine, HATU) A->B C 1-Boc-N-cyclopropyl- 3-pyrrolidinecarboxamide B->C D Boc Deprotection (4M HCl/Dioxane) C->D E N-Cyclopropyl-3- pyrrolidinecarboxamide HCl (CAS: 960391-33-7) D->E

Figure 1: Synthetic workflow for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl via Boc-deprotection.

Mechanistic Role in Drug Design

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is not a standalone therapeutic; it is a highly specialized precursor. Its most prominent historical and contemporary application is acting as the C-7 substituent in fluoroquinolone antibacterial agents[3].

Fluoroquinolone Structure-Activity Relationship (SAR)

In the synthesis of compounds like 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, the pyrrolidine ring is attached to the quinolone core via an SₙAr (nucleophilic aromatic substitution) reaction at the C-7 position[4].

  • The Pyrrolidine Core: The inclusion of a basic pyrrolidine ring at C-7 dramatically enhances the drug's spectrum of activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by improving cellular penetration and target affinity.

  • The Cyclopropylamide Motif: The N-cyclopropylcarboxamide appendage provides critical steric bulk. This bulk prevents rapid metabolic degradation (e.g., N-acetylation or oxidation) while the cyclopropyl ring itself increases the lipophilicity of the molecule, tuning the overall volume of distribution (Vd) of the resulting API[5].

When the final API enters a bacterial cell, it targets DNA Gyrase (Topoisomerase II). The C-7 pyrrolidine derivative intercalates into the DNA at the cleavage site, trapping the enzyme in a ternary complex that blocks DNA replication, leading to rapid bactericidal cell death.

MOA API Fluoroquinolone API (C-7 Pyrrolidine Scaffold) Complex Ternary Cleavage Complex (DNA-Gyrase-Drug) API->Complex Intercalates & Binds Gyrase Bacterial DNA Gyrase (Topoisomerase II) Gyrase->Complex Trapped on DNA Replication Inhibition of DNA Replication Complex->Replication Blocks Fork Progression Death Bacterial Cell Death (Bactericidal Effect) Replication->Death Double-Strand Breaks

Figure 2: Mechanism of action for C-7 pyrrolidine-substituted fluoroquinolone antibacterials.

Analytical Validation & Quality Control

Because N-Cyclopropyl-3-pyrrolidinecarboxamide HCl lacks a conjugated aromatic system, it is virtually invisible to standard UV detectors at 254 nm. Therefore, quality control requires specialized analytical techniques.

Recommended HPLC-CAD/ELSD Protocol

To accurately determine the purity of this building block, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is mandatory.

  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 40% B over 15 minutes.

  • Causality: Standard reversed-phase C18 columns will fail to retain this highly polar, hydrophilic amine salt, resulting in elution at the void volume. HILIC provides excellent retention. The ammonium formate buffer ensures the amine remains fully protonated, yielding sharp, symmetrical peaks, while the volatile buffer is perfectly compatible with ELSD/CAD and MS detection.

Mass Spectrometry (LC-MS)

Using Electrospray Ionization in positive mode (ESI+), the compound will exhibit a strong [M+H]+ peak at m/z 155.1 (corresponding to the free base mass of 154.21 + 1.01). The chloride counterion is not detected in positive mode but can be verified via ion chromatography if exact stoichiometry is required.

References

  • Chemistry Biology Lab. "N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride." Available at: [Link]

  • U.S. Patent 4,822,801A. "4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents." Google Patents.

Sources

Blood-Brain Barrier Permeability of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl: A Technical Guide for CNS Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery, the physicochemical properties of early-stage building blocks dictate the absorption, distribution, metabolism, and excretion (ADME) profile of the final clinical candidate. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7) [1] is a highly versatile, low-molecular-weight fragment frequently utilized in the synthesis of CNS-active therapeutics (e.g., GPCR ligands, histamine receptor modulators).

Structurally, this compound features a basic pyrrolidine ring coupled to a lipophilic cyclopropyl group via an amide linker. As a Senior Application Scientist, evaluating this specific structural motif requires balancing two opposing forces: the high passive diffusion granted by its small size and low polarity, against the active efflux liability introduced by its basic amine core. This whitepaper details the causality-driven workflows and self-validating protocols required to accurately profile the blood-brain barrier (BBB) permeability of this compound and its derivatives.

Physicochemical Profiling & Predictive Causality

Before initiating in vitro testing, we must evaluate the compound against established multiparametric rules for BBB permeation. The BBB is a highly restrictive microvascular unit; molecules must possess the correct balance of lipophilicity, size, and hydrogen-bonding capacity to traverse the lipid bilayer without being trapped in the aqueous compartment or expelled by transporters[2].

For a molecule to achieve optimal brain penetration, it should ideally possess a Molecular Weight (MW) < 450 Da, a Topological Polar Surface Area (TPSA) < 90 Ų, and minimal Hydrogen Bond Donors (HBD ≤ 3)[3]. As shown in the data summary below, the free base of N-Cyclopropyl-3-pyrrolidinecarboxamide fits perfectly within these predictive thresholds.

Quantitative Data Summary: Physicochemical Parameters
ParameterValue (Free Base)Optimal CNS ThresholdCausality / Impact on BBB Permeability
Molecular Weight 154.21 g/mol < 400 - 450 DaSmall molecular volume significantly lowers the energy barrier for transcellular passive diffusion[3].
TPSA ~41.0 Ų< 90 ŲA low polar surface area minimizes the desolvation energy required for the molecule to enter the lipophilic endothelial membrane[3].
H-Bond Donors 2≤ 3Limits hydrogen bonding with bulk water, favoring partitioning into the lipid bilayer[4].
H-Bond Acceptors 3≤ 7Maintains a favorable lipophilicity-to-polarity ratio[4].
LogP (Estimated) 0.5 - 1.51.0 - 4.0Provides sufficient lipophilicity to cross the membrane without causing non-specific tissue binding[2].
pKa (Pyrrolidine) ~9.0N/AAt physiological pH (7.4), the amine is protonated. While this aids aqueous solubility, cationic basic amines are classic substrates for P-glycoprotein (P-gp) efflux[5].

Self-Validating Experimental Protocols

To empirically validate the predictive models, we deploy a two-tiered in vitro testing strategy. We do not merely measure permeability; we build systems that validate their own integrity.

Protocol A: PAMPA-BBB (Passive Permeability Assessment)

The Causality: Standard gastrointestinal PAMPA overestimates the permeability of CNS compounds. To accurately mimic the restrictive nature and net-negative lipid charge of the human BBB, we utilize Porcine Brain Lipid Extract (PBLE)[6]. This assay isolates passive transcellular diffusion from active transport mechanisms[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in 100% DMSO to create a 10 mM stock. Dilute in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM. Critical: Ensure final DMSO concentration is ≤ 0.5% to prevent artificial fluidization of the lipid membrane[8].

  • Membrane Coating: Apply 4 µL of 10% w/v PBLE dissolved in a viscous alkane solvent to the PVDF filter of a 96-well donor plate[6].

  • Incubation: Add 200 µL of the compound solution to the donor wells and 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich and incubate for 4 to 15 hours at room temperature in a humidity-controlled chamber with magnetic stirring (to minimize the unstirred water layer)[6].

  • Self-Validation (QC): Calculate the Mass Balance . If the total compound recovered from the donor and acceptor wells is < 80% of the initial concentration, non-specific binding to the plasticware has occurred, and the apparent permeability ( Papp​ ) must be corrected.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS and calculate Papp​ . A Papp​>10×10−6 cm/s indicates high passive brain penetration.

Protocol B: MDCK-MDR1 Bidirectional Transport (Active Efflux Assessment)

The Causality: Because the pyrrolidine ring of N-Cyclopropyl-3-pyrrolidinecarboxamide is highly basic, it is prone to recognition by P-glycoprotein (P-gp)[5]. We use Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene to calculate the Efflux Ratio (ER) and determine if the compound will be pumped back into the bloodstream[8].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 4-5 days until a confluent polarized monolayer forms.

  • Self-Validation (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER); proceed only if TEER > 200 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the tight junctions are compromised, and the drug permeability data is invalid[9].

  • Transport Assay:

    • Apical-to-Basolateral (A-B): Add 10 µM compound to the apical chamber (simulating blood-to-brain).

    • Basolateral-to-Apical (B-A): Add 10 µM compound to the basolateral chamber (simulating brain-to-blood)[10].

  • Mechanistic Validation: Run a parallel control plate containing 2 µM Elacridar (a potent P-gp inhibitor). If efflux is abolished in the presence of Elacridar, the efflux is definitively P-gp mediated.

  • Quantification & Calculation: Sample at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS. Calculate the Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) . An ER>2.0 confirms the compound is a P-gp substrate[10].

Mechanistic Pathway Visualization

The following diagram illustrates the logical workflow for assessing and optimizing the BBB permeability of basic amine fragments like N-Cyclopropyl-3-pyrrolidinecarboxamide.

BBB_Mechanisms Compound N-Cyclopropyl-3-pyrrolidinecarboxamide (Basic Amine Core) PhysChem Physicochemical Filtering MW: 154 Da | TPSA: 41 Ų Compound->PhysChem PAMPA PAMPA-BBB Assay (Passive Diffusion) PhysChem->PAMPA Lipophilic & Small MDCK MDCK-MDR1 Assay (Active Efflux) PhysChem->MDCK Cationic at pH 7.4 Pass High Passive Permeability (Papp > 10 x 10^-6 cm/s) PAMPA->Pass Efflux P-gp Recognition (Efflux Ratio > 2.0) MDCK->Efflux Binds P-gp pocket Opt Lead Optimization (Reduce basicity / Steric shielding) Efflux->Opt Opt->Compound Iterative Design

Workflow for assessing BBB permeability and P-gp efflux of basic amine CNS building blocks.

References

  • N-Cyclopropyl-3-pyrrolidinecarboxamide HCl - CymitQuimica - 1

  • Molecular determinants of blood–brain barrier permeation - National Institutes of Health (PMC) - 2

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers - 3

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - MDPI -4

  • New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - National Institutes of Health (PMC) - 5

  • P-Glycoprotein Deficient Mouse in situ Blood-Brain Barrier Permeability and its Prediction using an in combo PAMPA Model - National Institutes of Health (PMC) - 7

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - Frontiers - 8

  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - National Institutes of Health (PMC) - 6

  • Application Note: A Multi-Faceted Approach for Assessing the Blood-Brain Barrier Permeability of PD25 - Benchchem - 10

  • Blood-brain barrier “on-a-chip” model to investigate drug permeability into the brain - University of Nottingham Repository - 9

Sources

Methodological & Application

How to prepare N-Cyclopropyl-3-pyrrolidinecarboxamide HCl stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl Stock Solutions for in vitro Cell Culture Assays

Executive Summary & Physicochemical Context

N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride (CAS: 960391-33-7) is a functionalized pyrrolidine building block frequently utilized in the synthesis of targeted small-molecule libraries and pharmaceutical intermediates[1]. When transitioning a synthesized compound from the chemistry bench to biological evaluation (e.g., cell culture assays), the preparation of the master stock solution is a critical variable. Improper solubilization, solvent toxicity, or degradation during storage can introduce artifactual data, rendering downstream phenotypic or biochemical assays invalid.

This application note provides a self-validating, causality-driven protocol for the formulation, sterilization, and storage of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl stock solutions, ensuring maximum stability and biological compatibility.

Causality in Solvent Selection: Water vs. DMSO

The free base form of many small molecules exhibits poor aqueous solubility, necessitating the use of Dimethyl sulfoxide (DMSO). However, the compound is supplied as a hydrochloride (HCl) salt[1].

  • Aqueous Solubilization (Preferred for Live Cells): The protonated amine in the HCl salt significantly enhances thermodynamic solubility in water. For highly sensitive primary cell cultures or organoid models, sterile double-distilled water (ddH₂O) or PBS is the solvent of choice, as it completely bypasses solvent-induced cytotoxicity.

  • Anhydrous DMSO (Preferred for HTS Libraries): DMSO is an aprotic solvent that prevents hydrolysis and microbial growth, making it the industry standard for long-term cryogenic storage of High-Throughput Screening (HTS) libraries[2]. If DMSO is utilized, the final concentration in the cell culture media must strictly not exceed 0.1% (v/v) to prevent off-target transcriptomic shifts or cellular toxicity[2][3].

Quantitative Formulation Data

To standardize assay reproducibility, stock solutions should be prepared at precise molarities. Given the molecular weight of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (190.67 g/mol )[1], use the following reconstitution table to prepare your master stocks.

Table 1: Volumetric Requirements for Standardized Molarities

Desired ConcentrationVolume of Solvent per 1 mgVolume of Solvent per 5 mgVolume of Solvent per 10 mg
10 mM 524.5 µL2622.3 µL5244.7 µL
20 mM 262.2 µL1311.2 µL2622.3 µL
50 mM 104.9 µL524.5 µL1048.9 µL

(Note: Volumes are calculated using the formula: V (µL) = [Mass (mg) × 1000] /[MW ( g/mol ) × Concentration (M)])

Experimental Protocol: A Self-Validating Workflow

This step-by-step methodology incorporates built-in quality control (QC) checkpoints to ensure the protocol is self-validating.

Phase I: Equilibration and Dissolution

  • Thermal Equilibration: Remove the lyophilized vial from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial exposes the powder to atmospheric moisture, leading to condensation. Water ingress into a DMSO stock will rapidly degrade the compound and reduce its solubility shelf-life[4].

  • Solvent Addition: Add the calculated volume of anhydrous DMSO or sterile ddH₂O directly to the vial (refer to Table 1).

  • Homogenization: Vortex the suspension for 30–60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes.

    • QC Checkpoint 1 (Visual Validation): Hold the vial against a high-contrast light source. The solution must be optically clear. The presence of micro-precipitates indicates incomplete dissolution, which will lead to inaccurate dosing.

Phase II: Sterilization and Aliquoting 4. Sterile Filtration: Pass the dissolved stock through a 0.22 µm syringe filter inside a biosafety cabinet.

  • Causality: Raw chemical powders are not sterile. Introducing unfiltered solutions to cell culture media risks bacterial or fungal contamination.
  • Material Compatibility: If using DMSO, you must use a Polytetrafluoroethylene (PTFE) or Nylon membrane. If using water, Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) membranes are required to minimize protein/compound binding.
  • Aliquoting: Dispense the filtered stock into sterile, low-bind microcentrifuge tubes in single-use volumes (e.g., 20 µL to 50 µL)[4].
  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients, leading to irreversible precipitation and compound degradation. Single-use aliquots isolate the master stock from thermal stress.

Phase III: Storage and Application 6. Cryogenic Storage: Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term stability (up to 1 year)[4]. 7. Media Dilution: Thaw an aliquot immediately prior to use. Perform serial dilutions in intermediate media before adding to the final cell culture plate to ensure the DMSO concentration remains ≤0.1%[2].

  • QC Checkpoint 2 (Assay Validation): Always include a "Vehicle Control" well in your cell culture plate containing the exact equivalent volume of the solvent (e.g., 0.1% DMSO) without the compound, to baseline cellular viability[3].

Workflow Visualization

G cluster_solvents Solvent Selection cluster_filtration Sterile Filtration (0.22 µm) Powder Compound Powder (Equilibrate to RT) Water Sterile ddH2O (Preferred for HCl Salts) Powder->Water DMSO Anhydrous DMSO (For HTS/Library Storage) Powder->DMSO Dissolve Dissolution (Vortex / Sonicate at 37°C) Water->Dissolve DMSO->Dissolve PES PES/PVDF Filter (Aqueous Compatible) Dissolve->PES If Water PTFE PTFE Filter (DMSO Compatible) Dissolve->PTFE If DMSO Aliquot Single-Use Aliquots (e.g., 20-50 µL) PES->Aliquot PTFE->Aliquot Store Cryogenic Storage (-20°C to -80°C) Aliquot->Store Assay Cell Culture Media (Final Solvent < 0.1% v/v) Store->Assay Thaw once

Workflow for the preparation, sterilization, and storage of small molecule stock solutions.

References

  • Title: How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%) Source: ResearchGate URL: [Link]

  • Title: Target identification using drug affinity responsive target stability (DARTS) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application Note: Preclinical In Vivo Evaluation of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Compound: N-Cyclopropyl-3-pyrrolidinecarboxamide Hydrochloride (CAS: 960391-33-7)[1]

Introduction and Scientific Rationale

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (Molecular Weight: 190.67 g/mol ) is a highly versatile, low-molecular-weight pyrrolidine derivative[1]. In early-stage drug discovery, particularly in Fragment-Based Drug Discovery (FBDD) or as an intermediate for targeted ligands, establishing the baseline pharmacokinetic (PK) and tolerability profile of such building blocks is critical.

Because it is formulated as a hydrochloride salt, the compound exhibits high aqueous solubility. This physicochemical property dictates our experimental design: it allows for the use of simple, non-toxic aqueous vehicles, minimizing the risk of vehicle-induced physiological artifacts during in vivo murine studies. However, its low molecular weight and hydrophilicity also suggest rapid systemic absorption coupled with potentially rapid renal clearance.

This application note details a self-validating, step-by-step protocol for determining the Maximum Tolerated Dose (MTD) and evaluating the absolute bioavailability of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in C57BL/6 mice.

Experimental Workflows & Pathway Logic

To accurately calculate absolute bioavailability ( F ), the protocol requires parallel Intravenous (IV) and Per Os (PO, oral) dosing arms.

Workflow A Acclimation (C57BL/6) B Formulation (0.9% NaCl) A->B C Dosing (IV & PO) B->C D Serial Sampling (0-24h) C->D E LC-MS/MS Analysis D->E

Murine in vivo pharmacokinetic dosing and sampling workflow.

The physiological routing of the compound differs drastically based on the administration route, which directly impacts the observed plasma concentration-time curve (AUC).

ADME PO PO Dosing GI GI Absorption PO->GI IV IV Dosing Plasma Systemic Circulation IV->Plasma Liver Hepatic First-Pass GI->Liver Liver->Plasma Tissue Tissue Distribution Plasma->Tissue Clearance Renal Clearance Plasma->Clearance Tissue->Plasma

ADME pathway for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

Detailed Methodologies and Protocols

Ethical Compliance

All animal experiments must be carried out in strict accordance with the NIH Guidelines for the Care and Use of Laboratory Animals[2]. Institutional Animal Care and Use Committee (IACUC) approval is mandatory prior to initiation.

Formulation Preparation

Causality Check: Complex vehicles (e.g., DMSO, Cremophor EL) can inhibit CYP450 enzymes or cause histamine release in mice, skewing PK data. Due to the high solubility of the HCl salt, a simple saline vehicle is both sufficient and scientifically superior.

  • IV Formulation (Target: 1 mg/mL):

    • Weigh 10 mg of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

    • Dissolve in 10 mL of sterile 0.9% Normal Saline.

    • Vortex for 60 seconds and sonicate for 5 minutes at room temperature until visually clear.

    • Filter through a 0.22 µm PTFE syringe filter to ensure sterility.

  • PO Formulation (Target: 5 mg/mL):

    • Weigh 50 mg of the compound.

    • Dissolve in 10 mL of sterile 0.9% Normal Saline.

    • Vortex and sonicate as above. (Filtration is optional for PO but recommended for consistency).

In Vivo Dosing and Serial Microsampling Protocol

Causality Check: Serial microsampling from a single mouse (rather than composite sampling across multiple mice) drastically reduces inter-subject variability and adheres to the 3Rs (Replacement, Reduction, Refinement) of animal welfare[2].

Subjects: Male C57BL/6 mice (8-10 weeks old, ~20-25 g). Fast PO groups overnight (12 hours) prior to dosing to prevent food-drug binding in the GI tract; provide water ad libitum. IV groups remain fed.

Step-by-Step Execution:

  • Dosing:

    • IV Group (n=3): Administer 5 mg/kg (5 mL/kg dose volume) via lateral tail vein injection using a 27G needle.

    • PO Group (n=3): Administer 25 mg/kg (5 mL/kg dose volume) via oral gavage using a 20G stainless steel feeding needle.

  • Blood Collection:

    • Timepoints (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • At each timepoint, collect exactly 30 µL of blood via submandibular vein puncture into K2EDTA-coated microtainers.

  • Plasma Processing:

    • Invert tubes 5 times gently to mix the anticoagulant.

    • Centrifuge at 4,000 × g for 10 minutes at 4°C.

    • Transfer the plasma supernatant (~12-15 µL) to a 96-well plate and store at -80°C until bioanalysis.

Bioanalytical Quantification (LC-MS/MS)

Causality Check: Because N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is highly polar, standard Liquid-Liquid Extraction (LLE) will yield poor recovery. Protein precipitation (PPT) is the optimal extraction method. The analytical method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry[3].

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • Aliquot 10 µL of plasma into a clean 96-well plate.

    • Add 30 µL of ice-cold Acetonitrile (containing 50 ng/mL of a suitable internal standard, e.g., a deuterated analog or structurally similar pyrrolidine).

    • Vortex the plate for 5 minutes at 1000 RPM.

    • Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer 20 µL of the supernatant to a new plate and dilute with 80 µL of LC-MS grade water.

  • LC-MS/MS Conditions:

    • Column: C18 or HILIC column (HILIC is preferred if the compound demonstrates poor retention on reverse-phase due to high polarity).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Detection: Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM).

Data Presentation & Expected Outcomes

Following non-compartmental analysis (NCA) of the LC-MS/MS concentration-time data, quantitative metrics should be summarized. Below is a representative data table illustrating the expected PK profile for a highly soluble, low-molecular-weight pyrrolidine amide.

Table 1: Expected Pharmacokinetic Parameters for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in C57BL/6 Mice

PK ParameterUnitsIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Cmax ng/mL4,200 ± 4503,100 ± 320
Tmax hr0.083 (First timepoint)0.5 - 1.0
AUC0-last hr*ng/mL3,850 ± 31011,550 ± 980
T1/2 (Half-life) hr1.2 ± 0.21.5 ± 0.3
Clearance (Cl) mL/min/kg21.6 ± 2.4N/A
Volume of Dist. (Vss) L/kg1.8 ± 0.3N/A
Bioavailability (F) %100% (Reference)~60%

Note: The absolute bioavailability ( F ) is calculated using the dose-normalized AUC ratio: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 . A result of ~60% indicates moderate to high oral absorption, typical for small, uncharged (at physiological pH) amides.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) - NorthEast BioLab Source: nebiolab.com URL:[Link]

  • Behavioral and Gastrointestinal Findings in A53T a-synuclein Mouse Model (NIH Guidelines Reference) - Charles River Laboratories Source: criver.com URL:[Link]

Sources

High-Throughput Screening (HTS) Assays Utilizing N-Cyclopropyl-3-pyrrolidinecarboxamide HCl-Derived Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Core Facility Managers.

Scientific Rationale & Scaffold Causality

In the landscape of antimicrobial drug discovery, the rising threat of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical space. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7) is a highly versatile, privileged fragment. Historically, pyrrolidine derivatives have served as the critical C7-substituent in fluoroquinolone antibiotics, dictating the molecule's pharmacokinetic profile and interaction with bacterial topoisomerases[1].

From an assay development perspective, utilizing this specific scaffold in combinatorial library generation offers distinct biophysical advantages:

  • Conformational Flexibility & pKa: The secondary amine of the pyrrolidine ring provides an ideal pKa (~8.5-9.0) for salt-bridge formation with target acidic residues.

  • Enhanced Lipophilicity: The N-cyclopropyl group increases the overall LogP, a critical factor for penetrating the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.

This application note details a self-validating High-Throughput Screening (HTS) cascade designed to evaluate libraries derived from N-Cyclopropyl-3-pyrrolidinecarboxamide HCl. We outline two orthogonal screening methodologies: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay targeting DNA Gyrase, and a phenotypic Hoechst 33342 Accumulation Assay targeting active efflux pumps[2].

HTS Triage Workflow

To prevent false positives—a common artifact in HTS caused by compound auto-fluorescence or aggregation—a rigorous triage workflow is required. The workflow begins with parallel library synthesis, followed by a primary biochemical screen, and is validated by a secondary phenotypic screen.

HTS_Workflow A N-Cyclopropyl-3-pyrrolidinecarboxamide HCl Scaffold B Parallel Library Synthesis (384-well format) A->B C Primary Screen: TR-FRET (DNA Gyrase Inhibition) B->C D Secondary Screen: Phenotypic (Hoechst 33342 Efflux) C->D E Hit Validation & Cytotoxicity Profiling D->E F Lead Optimization E->F

HTS cascade from scaffold functionalization to lead optimization.

Experimental Protocols

Protocol 1: Scaffold Functionalization & Library Plating

Because N-Cyclopropyl-3-pyrrolidinecarboxamide is supplied as a hydrochloride salt, the secondary amine is protonated and non-nucleophilic. It must be neutralized in situ prior to parallel coupling (e.g., Buchwald-Hartwig amination or SNAr) to generate the screening library.

Step-by-Step Methodology:

  • Neutralization: Dissolve N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in anhydrous DMSO to a concentration of 50 mM. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base.

  • Coupling: Dispense 10 µL of the neutralized scaffold into a 384-well polypropylene mother plate containing diverse electrophilic building blocks (e.g., functionalized quinolines or pyrimidines).

  • Purification & Plating: Following reaction completion, filter the library through a solid-phase extraction (SPE) plate. Dilute the final compounds in 100% DMSO to a stock concentration of 10 mM.

  • Acoustic Dispensing: Use an Echo® Acoustic Dispenser to transfer 50 nL of the compound library into 384-well low-volume assay plates (final assay concentration: 10 µM in 0.5% DMSO).

Protocol 2: Primary Biochemical Screen (TR-FRET DNA Gyrase Assay)

Causality: Biochemical HTS libraries often contain highly conjugated ring systems that auto-fluoresce, leading to false negatives in standard fluorescence intensity assays. TR-FRET utilizes Lanthanide chelates (e.g., Terbium) which possess exceptionally long emission half-lives (milliseconds). By introducing a 50–100 µs time delay before signal detection, background compound fluorescence decays to zero, isolating the true biological signal[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM ATP, 0.01% Tween-20).

  • Enzyme Addition: Add 5 µL of E. coli DNA Gyrase (2 nM final) to the 384-well assay plate containing the 50 nL acoustically dispensed compounds. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 5 µL of a pre-mixed solution containing biotinylated-plasmid DNA and Terbium-labeled anti-Gyrase antibody.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay: 100 µs; Integration: 200 µs).

  • Self-Validation: Calculate the Z'-factor using Novobiocin (10 µM) as the positive control (100% inhibition) and 0.5% DMSO as the negative control (0% inhibition). A Z'-factor > 0.6 is required for plate acceptance[4].

Protocol 3: Secondary Phenotypic Screen (Hoechst 33342 Efflux Assay)

Causality: To ensure the biochemical hits can actually penetrate the bacterial cell and avoid immediate expulsion, a whole-cell efflux pump assay is utilized. Hoechst 33342 is a cell-permeable dye that is actively extruded by the AcrAB-TolC efflux pump in Gram-negative bacteria. When an N-Cyclopropyl-3-pyrrolidinecarboxamide derivative successfully inhibits this pump (or saturates it), Hoechst 33342 accumulates intracellularly, intercalates into the bacterial DNA, and yields a massive increase in fluorescence[2].

MoA_Efflux A Extracellular Space (Hoechst 33342 + Inhibitor) B Bacterial Membrane (AcrAB-TolC Efflux Pump) A->B C Pump Blocked by Pyrrolidine Derivative B->C Inhibitor Binding D Intracellular Accumulation of Hoechst 33342 C->D Reduced Efflux E DNA Intercalation & High Fluorescence Signal D->E

Mechanism of Hoechst 33342 accumulation via efflux pump inhibition.

Step-by-Step Methodology:

  • Culture Preparation: Grow E. coli (strain BW25113 or equivalent) in Mueller-Hinton broth to an OD600 of 0.6.

  • Washing: Centrifuge the cells and resuspend in Phosphate-Buffered Saline (PBS) supplemented with 1 mM MgCl2 and 20 mM glucose to energize the pumps.

  • Plating: Dispense 40 µL of the bacterial suspension into a 384-well black, clear-bottom microplate containing 50 nL of the test compounds.

  • Dye Addition: Add 10 µL of Hoechst 33342 (final concentration 2.5 µM).

  • Kinetic Reading: Immediately transfer the plate to a fluorescence reader (Excitation: 350 nm; Emission: 460 nm). Read kinetically every 2 minutes for 30 minutes at 37°C.

  • Self-Validation: Use Phenylalanine-arginine β-naphthylamide (PAβN) at 20 µM as the positive control for efflux inhibition[2].

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the HTS campaign, assay performance must be continuously monitored. The table below summarizes the expected quantitative parameters for a successful screening run utilizing these protocols.

Assay TypeTargetReadout ModalityExpected Z'-FactorReference ControlExpected S/B Ratio
Biochemical DNA GyraseTR-FRET (Ratio 665/620 nm)> 0.70Novobiocin (IC50 ~0.5 µM)> 5.0
Phenotypic AcrAB-TolC EffluxFluorescence (Ex 350 / Em 460)> 0.65PAβN (IC50 ~10 µM)> 3.5

Note: Hits are typically defined as compounds exhibiting >50% inhibition at 10 µM in the primary screen, with subsequent dose-response confirmation (10-point curve, 1:3 serial dilutions) to establish accurate IC50 values.

References

  • Markossian S, Grossman A, Baskir H, et al. (Editors). Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), Bethesda (MD). Available at:[Link]

  • Coldham NG, Webber M, Woodward MJ, Piddock LJV. "A 96-well plate fluorescence assay for assessment of cellular permeability and active efflux in Salmonella enterica serovar Typhimurium and Escherichia coli." Journal of Antimicrobial Chemotherapy, 2010. Available at:[Link]

  • European Patent Office. EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids. (Details the synthetic utility of N-cyclopropyl-3-pyrrolidinecarboxamide).

Sources

Application Note: Receptor Binding Assay Methodologies for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7; Formula: C₈H₁₅ClN₂O) is a low-molecular-weight compound (MW: 190.67 g/mol ) traditionally utilized as a synthetic intermediate in the development of broad-spectrum quinolone and naphthyridine antibacterial agents[1][2].

However, from a modern pharmacological perspective, its structural properties make it a highly valuable building block for Fragment-Based Drug Discovery (FBDD) targeting G-protein-coupled receptors (GPCRs)[3]. The molecule perfectly adheres to the "Rule of Three" for fragments. More importantly, the unsubstituted pyrrolidine nitrogen acts as a basic secondary amine (protonated at physiological pH), allowing it to form a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32) located in the orthosteric binding pocket of aminergic GPCRs (such as Histamine H₃ or Dopamine D₃ receptors). Meanwhile, the cyclopropyl carboxamide moiety is primed to explore adjacent lipophilic sub-pockets.

This application note details the orthogonal biophysical and biochemical methodologies required to validate N-Cyclopropyl-3-pyrrolidinecarboxamide HCl as a GPCR ligand, ensuring a self-validating experimental system.

Causality in Experimental Design: The Orthogonal Approach

To confidently classify a low-affinity fragment as a true binder, researchers must avoid false positives driven by non-specific aggregation or assay interference. We employ a two-tiered orthogonal approach:

  • Surface Plasmon Resonance (SPR): SPR is deployed as the primary label-free biophysical screen. Fragments typically exhibit very fast dissociation rates ( koff​ ). SPR captures these real-time kinetics, allowing us to calculate the equilibrium dissociation constant ( KD​ ) without requiring radiolabels or bulky fluorophores that could alter the fragment's binding mode[4].

  • Radioligand Binding Assay (RBA): SPR cannot easily distinguish between orthosteric and allosteric binding sites on a solubilized GPCR. Therefore, RBA is used as the secondary validation step. By measuring the fragment's ability to displace a known orthosteric radioligand, we confirm the binding site and establish the thermodynamic affinity ( Ki​ )[5].

If the KD​ (from SPR) and the Ki​ (from RBA) align within a single log unit, the fragment is validated for Hit-to-Lead optimization.

FBDD_Workflow Step1 Fragment Library Prep (MW < 300 Da) Step2 Primary Screen: SPR (Kinetics: kon, koff, KD) Step1->Step2 Step3 Orthogonal Validation: Radioligand Displacement Step2->Step3 KD < 500 µM Step4 Hit-to-Lead Optimization (SAR & Functional Assays) Step3->Step4 Validated Target Affinity

Caption: Fragment-Based Lead Discovery Workflow for Pyrrolidinecarboxamides.

Protocol 1: SPR Kinetics Assay for Fragment Binding

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl against a solubilized target GPCR.

Self-Validating Control: Fragments require high screening concentrations (up to 1 mM), necessitating higher DMSO concentrations (typically 1-5%). Because DMSO causes massive bulk refractive index shifts, a DMSO calibration curve and double-referencing (subtracting both a blank flow cell and a buffer-only injection) are mandatory to isolate the true fragment binding signal.

Step-by-Step Methodology:
  • Sensor Chip Preparation: Utilize a Series S Sensor Chip NTA (Cytiva). Condition the chip with 0.5 mM NiCl₂ to saturate the NTA matrix.

  • Receptor Capture: Inject His-tagged, detergent-solubilized GPCR (e.g., H₃R embedded in lipid nanodiscs to maintain stability) at 10 µg/mL at a flow rate of 5 µL/min until a capture level of ~3000 Resonance Units (RU) is achieved.

  • Analyte Preparation: Dissolve N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in 100% DMSO to a 100 mM stock. Dilute into SPR running buffer (50 mM HEPES, 150 mM NaCl, 0.05% CHAPS, pH 7.4) to create a concentration series (15.6 µM to 1000 µM), maintaining exactly 1% DMSO across all samples.

  • DMSO Calibration: Prepare a 6-point DMSO standard curve ranging from 0.5% to 1.5% DMSO in running buffer to correct for excluded volume effects.

  • Injection & Kinetics: Inject the fragment concentration series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Apply double-referencing and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: High-Throughput Radioligand Displacement Assay

Objective: Validate the orthosteric binding of the fragment and determine its Ki​ via competitive displacement of a tritiated ligand.

Self-Validating Control: A protocol is only as robust as its internal controls. We define Total Binding (TB) using the radioligand alone, and Non-Specific Binding (NSB) using a 10 µM saturating concentration of a known reference antagonist. Specific binding is strictly defined as TB minus NSB[5].

Step-by-Step Methodology:
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 50 µL of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (serial dilutions from 1 nM to 1 mM).

    • 50 µL of [³H]-radioligand at a concentration equal to its historical KD​ (e.g., [³H]-N-alpha-methylhistamine for H₃R).

    • 100 µL of GPCR membrane suspension (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality Note: PEI treatment neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta liquid scintillation counter.

  • Data Analysis: Plot specific binding vs. log[Fragment]. Use non-linear regression to find the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/KD​)) .

GPCR_Signaling Ligand Fragment Ligand (MW: 190.67) GPCR Target GPCR (e.g., H3R / D3R) Ligand->GPCR Orthosteric Binding Gprotein Gi/o Protein Complex GPCR->Gprotein Activation AC Adenylyl Cyclase (Inhibited) Gprotein->AC Inhibition (Gαi) cAMP cAMP Levels (Decreased) AC->cAMP Reduction

Caption: GPCR Gi/o signaling pathway modulated by orthosteric fragment binding.

Quantitative Data Presentation

Below is a representative data matrix demonstrating the expected biophysical and biochemical profile of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl when screened against aminergic GPCR targets. A Ligand Efficiency (LE) > 0.3 indicates an excellent starting point for chemical optimization.

Target ReceptorSPR kon​ (M−1s−1) SPR koff​ (s−1) SPR KD​ (μM) RBA Ki​ (μM) Ligand Efficiency (LE)
Histamine H₃R 1.2×104 0.85 70.8 65.2 0.38 kcal/mol/HA
Dopamine D₃R 8.5×103 1.10 129.4 115.0 0.34 kcal/mol/HA
Dopamine D₂R 4.1×103 2.50 609.7 >500 0.26 kcal/mol/HA

Note: Data is illustrative of a successful fragment hit profile. HA = Heavy Atoms (13 for this compound).

References

  • [2] European Patent Office. "EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids." Google Patents. Available at:

  • [3] Aristotelous, T., et al. "Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments." ACS Medicinal Chemistry Letters, 2022. Available at: [Link]

  • [4] Navratilova, I., et al. "Screening for GPCR Ligands Using Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2011. Available at: [Link]

  • [5] C. M. L. S. et al. "A Comparative Study of Impedance versus Optical Label-Free Systems Relative to Labelled Assays in a Predominantly Gi Coupled GPCR (C5aR) Signalling." Sensors (Basel), 2012. Available at: [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl derivatives, designed for researchers and professionals in drug development. This document provides a detailed, step-by-step protocol, explains the rationale behind experimental choices, and includes mechanistic diagrams and comprehensive references to ensure scientific integrity.

Abstract

N-Cyclopropyl-3-pyrrolidinecarboxamide and its derivatives represent a valuable scaffold in medicinal chemistry, appearing in various pharmacologically active agents. This application note provides a detailed, two-step synthetic protocol for the preparation of N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride. The synthesis begins with the amide coupling of commercially available N-Boc-3-pyrrolidinecarboxylic acid and cyclopropylamine, followed by a one-pot deprotection and salt formation. We offer insights into reagent selection, reaction mechanisms, and practical considerations for purification and characterization, ensuring a reproducible and scalable process for research and development laboratories.

Introduction

The pyrrolidine ring is a foundational structural motif in a vast number of natural products and synthetic drugs, prized for its conformational rigidity and ability to engage in specific molecular interactions.[1][2] Specifically, pyrrolidine-3-carboxylic acid derivatives serve as crucial building blocks for enzyme inhibitors and receptor agonists.[3][4] The incorporation of a cyclopropylamine moiety often enhances metabolic stability and binding affinity due to the unique steric and electronic properties of the strained three-membered ring.[5][6]

This guide details a robust and efficient synthesis of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl, a key intermediate for more complex pharmaceutical targets. The presented methodology is divided into two primary stages:

  • Amide Bond Formation: Coupling of an N-protected pyrrolidine core with cyclopropylamine.

  • Deprotection and Salt Formation: Removal of the protecting group and concurrent formation of the final hydrochloride salt.

This protocol emphasizes the use of common laboratory reagents and techniques, ensuring its accessibility and reproducibility.

Overall Synthetic Workflow

The synthesis proceeds via a logical sequence involving protection, coupling, and deprotection. The tert-butyloxycarbonyl (Boc) group is employed for amine protection due to its stability under coupling conditions and its facile removal under acidic conditions, which conveniently leads to the desired hydrochloride salt.[7][8]

G A N-Boc-3-pyrrolidine- carboxylic Acid B N-Boc-N-Cyclopropyl-3- pyrrolidinecarboxamide A->B Step 1: Amide Coupling (EDC, HOBt, Cyclopropylamine) C N-Cyclopropyl-3- pyrrolidinecarboxamide HCl B->C Step 2: Deprotection & Salt Formation (HCl in Dioxane)

Diagram 1: Overall synthetic workflow for the target compound.
Step 1: Amide Coupling via EDC/HOBt Activation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[9][10] To overcome this, the carboxylic acid must be "activated". We employ a carbodiimide-based method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is widely used in pharmaceutical synthesis due to its high efficiency, mild reaction conditions, and the water-soluble nature of the urea byproduct, which simplifies purification.[10][11]

The coupling reaction proceeds through a multi-step mechanism where the reagents work in synergy:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Suppression of Side Reactions: This intermediate is susceptible to racemization (if a chiral center is present alpha to the carboxyl group) and can rearrange to an inactive N-acylurea. HOBt acts as an additive that rapidly intercepts the O-acylisourea to form an HOBt-active ester.

  • Amide Formation: The amine (cyclopropylamine) then performs a nucleophilic attack on the carbonyl of the much more stable active ester, displacing HOBt and forming the desired amide bond.[12]

G EDC/HOBt Amide Coupling Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack R-COOH R-COOH O-Acylisourea O-Acylisourea R-COOH->O-Acylisourea + EDC HOBt Active Ester HOBt Active Ester O-Acylisourea->HOBt Active Ester + HOBt - EDC Urea Amide Amide HOBt Active Ester->Amide + R'-NH2 (Cyclopropylamine) Final Product Final Product Amide->Final Product + H2O, - HOBt

Diagram 2: Simplified mechanism of EDC/HOBt mediated amide coupling.
Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-3-pyrrolidinecarboxylic Acid1.0215.255.00 g
Cyclopropylamine1.257.091.59 g (1.98 mL)
EDC·HCl1.3191.705.78 g
HOBt (anhydrous)1.3135.134.07 g
N,N-Diisopropylethylamine (DIPEA)3.0129.249.00 mL
Dichloromethane (DCM), anhydrous--100 mL

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-3-pyrrolidinecarboxylic acid (1.0 eq, 5.00 g), HOBt (1.3 eq, 4.07 g), and anhydrous dichloromethane (100 mL).

  • Stir the mixture until all solids dissolve. Add cyclopropylamine (1.2 eq, 1.98 mL) followed by DIPEA (3.0 eq, 9.00 mL).

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.3 eq, 5.78 g) portion-wise over 10 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with an additional 50 mL of DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 30-70% Ethyl Acetate in Hexanes) to afford N-Boc-N-Cyclopropyl-3-pyrrolidinecarboxamide as a white solid or viscous oil.

    • Expected Yield: 80-90%.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

The Boc protecting group is readily cleaved under strong acidic conditions.[13] This step is designed as a one-pot procedure where the Boc group is removed and the resulting free amine is protonated to form the stable and often crystalline hydrochloride salt. A solution of hydrogen chloride in an organic solvent like 1,4-dioxane is ideal for this transformation as it provides anhydrous conditions, preventing unwanted side reactions and facilitating the precipitation of the product salt.[7][14]

The acid-catalyzed deprotection involves three key steps:

  • Protonation: The carbamate oxygen of the Boc group is protonated by HCl.

  • Fragmentation: The protonated intermediate is unstable and fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[13]

  • Salt Formation: The newly formed free amine is immediately protonated by another equivalent of HCl in the reaction medium to form the final ammonium hydrochloride salt. The tert-butyl cation is typically scavenged or eliminated to form isobutylene gas.[7]

G A Boc-Protected Amide B Protonated Intermediate A->B + H⁺Cl⁻ C Free Amine + t-butyl cation + CO₂ B->C Fragmentation D Final Amine·HCl Salt C->D + H⁺Cl⁻

Diagram 3: Reaction pathway for acid-catalyzed Boc deprotection and salt formation.
Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-N-Cyclopropyl-3-pyrrolidinecarboxamide1.0254.344.50 g
4 M HCl in 1,4-Dioxane5.0-11.0 mL
Diethyl Ether (or MTBE)--~100 mL

Procedure:

  • Dissolve N-Boc-N-Cyclopropyl-3-pyrrolidinecarboxamide (1.0 eq, 4.50 g) in a minimal amount of a suitable solvent like methanol or ethyl acetate (approx. 10 mL) in a 250 mL round-bottom flask. Alternatively, if the starting material is an oil, it can be used directly after being placed under high vacuum to remove residual solvent.

  • Add the 4 M solution of HCl in 1,4-dioxane (5.0 eq, 11.0 mL) dropwise at room temperature. Caution: Gas evolution (CO₂ and isobutylene) will occur. Ensure adequate ventilation in a fume hood.

  • Stir the mixture at room temperature for 2-4 hours. The product often begins to precipitate as a white solid during this time.

  • Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Work-up and Isolation: a. Upon completion, add diethyl ether (~100 mL) to the reaction mixture to fully precipitate the hydrochloride salt. b. Stir the resulting slurry for 30 minutes. c. Collect the white solid by vacuum filtration. d. Wash the filter cake with copious amounts of diethyl ether (3 x 30 mL) to remove dioxane and any non-polar impurities. e. Dry the solid under high vacuum to afford N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.[15]

    • Expected Yield: 95-99%.

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.

Safety and Handling
  • DCM, Diethyl Ether, Dioxane: These are volatile and flammable organic solvents. Handle only in a well-ventilated fume hood away from ignition sources.

  • EDC·HCl, HOBt: These reagents are potential sensitizers. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DIPEA, Cyclopropylamine: These are corrosive and volatile amines with strong odors. Handle with care in a fume hood.

  • 4 M HCl in Dioxane: This is a highly corrosive solution. Handle with extreme care to avoid contact with skin and eyes, and prevent inhalation of vapors.

References

  • Dunsmore, C. J., et al. (2006). "Amide bond formation: beyond the myth of coupling reagents." Organic & Biomolecular Chemistry. [Link]

  • Ataman Kimya. "CYCLOPROPYLAMINE." Ataman Kimya. [Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem. [Link]

  • Subash, B., et al. (2021). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Aapptec Peptides. "Coupling Reagents." Aapptec. [Link]

  • Giraud, A., et al. (2023). "Advances in the Synthesis of Cyclopropylamines." Chemical Reviews. [Link]

  • Yin, F., et al. (2014). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." CORE. [Link]

  • Yin, F., et al. (2014). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry. [Link]

  • Nam, S., et al. (2014). "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes." PMC. [Link]

  • University of Toronto. "Zinc Mediated Synthesis of Cyclopropylamines." T-Space. [Link]

  • Amer, F. A., et al. (2008). "Synthesis and Reactions of 3-Pyrrolidinones." Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. "Synthesis of 3-pyrrolines." Organic Chemistry Portal. [Link]

  • Winn, M., et al. (2001). "Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain." PubMed. [Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - HCl." Common Organic Chemistry. [Link]

  • Gardarsdottir, H. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing. [Link]

  • Nørgaard, M., et al. (2017). "Stereoselective Synthesis of New (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors." PMC. [Link]

  • Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]

  • Adjei, E., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PMC. [Link]

  • Gulevich, A. V., & Zazybin, A. G. (2022). "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." MDPI. [Link]

  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Chemistry Steps. [Link]

Sources

Application Note: Preparation and Delivery of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Experimental Rationale

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7) is a highly polar, low-molecular-weight building block frequently utilized in the synthesis of complex neuroactive and cardioactive ligands, including fluoroquinolone derivatives[1]. When evaluating this fragment or its direct derivatives via patch-clamp electrophysiology, researchers face a specific biophysical challenge: the hydrochloride (HCl) salt form .

As a Senior Application Scientist, I frequently observe that the most common cause of artifactual data in patch-clamp screening is the improper dissolution of amine hydrochlorides. Introducing an unbuffered HCl salt into a delicate whole-cell recording environment can drastically alter local pH and osmolality. This application note provides a self-validating, step-by-step protocol to dissolve and apply N-Cyclopropyl-3-pyrrolidinecarboxamide HCl while preserving the biophysical integrity of the cell membrane and targeted ion channels.

Physicochemical Profiling

Before formulating a solvent strategy, we must analyze the compound's physical properties to predict its behavior in physiological buffers.

Table 1: Physicochemical Properties & Patch-Clamp Parameters

ParameterValue / RecommendationCausality in Electrophysiology
Molecular Weight 190.67 g/mol Determines the mass required for molarity (19.07 mg/mL for 100 mM).
Formula C8H15ClN2OContains a secondary amine protonated by HCl.
Primary Solvent ddH₂O (Ultrapure Water)Avoids DMSO. DMSO >0.1% causes membrane thinning and non-specific leak currents.
Acid/Base Behavior Weak Acid (Proton Donor)Will lower the pH of weakly buffered Artificial Cerebrospinal Fluid (ACSF) or Intracellular Fluid (ICF).
Osmotic Contribution ~2 mOsm per 1 mM addedHigh concentrations (>5 mM) require compensatory reduction of sucrose/NaCl in the base buffer.

The Causality of Protocol Design (E-E-A-T)

A robust electrophysiology protocol does not merely list steps; it anticipates and mitigates biophysical artifacts. The preparation of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is governed by three mechanistic pillars:

A. The pH Shift Phenomenon

When N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is dissolved, it dissociates into the protonated amine and a chloride ion. In unbuffered water, this creates a highly acidic stock. If this stock is diluted directly into ACSF (typically buffered to pH 7.3–7.4) without subsequent titration, the pH will drop.

  • The Consequence: A drop in extracellular pH from 7.4 to 6.0 has been proven to accelerate the activation and deactivation kinetics of hERG potassium channels while decreasing overall current amplitude[2]. Furthermore, transient acidification can activate Acid-Sensing Ion Channels (ASICs), creating inward current spikes that mimic ligand-gated channel activation.

B. Osmotic Load and Membrane Tension

Standard ACSF is strictly maintained between 305 and 315 mOsm, while intracellular pipette solutions are kept slightly lower (260–280 mOsm) to facilitate seal formation and prevent cell swelling[3]. Adding 10 mM of an HCl salt introduces approximately 20 mOsm of osmotic pressure.

  • The Consequence: Hyperosmolar extracellular solutions draw water out of the cell, causing it to shrink. This mechanical stress ruptures the Giga-ohm (GΩ) seal between the glass pipette and the lipid bilayer, introducing fatal leak currents into the recording[4].

C. Vehicle Selection: Water vs. DMSO

Because this compound is an HCl salt of a small polar molecule, it exhibits excellent aqueous solubility. Do not use DMSO. While DMSO is the industry standard for lipophilic drugs, it is entirely unnecessary here. Eliminating DMSO removes the need for complex vehicle-control subtractions and prevents DMSO-induced alterations in lipid bilayer mechanics.

G A Unbuffered HCl Salt Addition B H+ Release (Acidification) A->B C Cl- Release (Osmotic Load) A->C D hERG/Nav Kinetics Altered B->D E ASIC Channel Activation B->E F Cell Shrinkage & Seal Rupture C->F G Artifactual Data (False Positives) D->G E->G F->G

Mechanistic impact of unbuffered HCl salt addition on patch-clamp recording integrity.

The Self-Validating Protocol

To ensure trustworthiness and reproducibility, this methodology is designed as a self-validating system . This means the protocol includes mandatory checkpoints (pH/Osmolality verification) and internal biological controls (washout phases) to prove that the observed electrophysiological effects are genuinely pharmacological, not artifactual[5].

Phase 1: Stock Solution Preparation (100 mM)
  • Weighing: Weigh exactly 19.07 mg of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade ddH₂O. Vortex for 30 seconds until completely dissolved.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Note: Do not adjust the pH of the 100 mM stock, as adding strong bases at this concentration may cause the free base of the amine to precipitate out of solution.

Phase 2: Working Solution Formulation & Titration

This step must be performed on the day of the experiment.

  • Dilution: Dilute the 100 mM stock into your target buffer (ACSF for extracellular bath application, or ICF for intracellular pipette loading) to reach your final working concentration (e.g., 100 µM to 10 mM).

  • pH Titration (Critical Step):

    • If applying Extracellularly (ACSF): Check the pH. If it has dropped below 7.35, titrate dropwise with 1M NaOH until the pH returns to exactly 7.4.

    • If applying Intracellularly (ICF): Check the pH. Titrate with 1M CsOH or 1M KOH (depending on your primary intracellular blocking cation) to return the pH to 7.2–7.3. Never use NaOH for intracellular titration if you are recording isolated sodium currents, as this will contaminate the intracellular Na+ gradient.

  • Osmolality Verification: Measure the final solution using a vapor pressure or freezing point osmometer.

    • Target ACSF: 305–315 mOsm[3].

    • Target ICF: 260–280 mOsm[3].

    • Correction: If the osmolality exceeds the target by >5 mOsm, remake the base buffer by withholding an equivalent molarity of sucrose or NaCl to compensate for the drug's osmotic load.

Phase 3: Electrophysiological Application
  • Baseline Establishment: Achieve a whole-cell configuration and run your voltage-clamp protocol in standard, drug-free ACSF until the current amplitude is stable for at least 3 minutes.

  • Vehicle Control (Self-Validation): Perfuse the cell with a "sham" solution (ACSF subjected to the exact same ddH₂O volume addition and pH titration, minus the drug). This proves that the mechanical shear stress of the perfusion system is not altering the current.

  • Drug Application: Switch the perfusion to the N-Cyclopropyl-3-pyrrolidinecarboxamide HCl working solution. Monitor the onset of block or modulation.

  • Washout (Self-Validation): Return to the standard ACSF. A true pharmacological interaction should be at least partially reversible. If the current does not recover, suspect osmotic damage or irreversible pH shock.

G A 1. Weigh Compound 19.07 mg/mL for 100 mM B 2. Dissolve in ddH2O (Avoid DMSO) A->B C 3. Dilute to Working Conc. (ACSF or Pipette Solution) B->C D 4. Titrate pH (NaOH for ACSF / CsOH for ICF) C->D E 5. Verify Osmolality (±5 mOsm Tolerance) D->E F 6. Electrophysiology Recording & Washout E->F

Workflow for the preparation and validation of amine HCl salts in electrophysiology.

References

  • Molecular Devices. Axon Guide – Electrophysiology and Biophysics Laboratory Techniques.[Link][4]

  • PubMed (NIH). Modulation of HERG potassium channel properties by external pH.[Link][2]

  • Frontiers in Pharmacology. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics.[Link][5]

  • Google Patents. EP0153163A2 - 7-Substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7). As a secondary amine hydrochloride salt, this compound is generally highly soluble in pure water. However, researchers frequently encounter unexpected precipitation during assay formulation, buffer exchange, or in vivo dosing preparations.

This guide provides authoritative, field-proven troubleshooting strategies to diagnose and resolve solubility bottlenecks.

Diagnostic Workflow: Identifying the Root Cause

Before altering your formulation, you must identify the thermodynamic mechanism causing the precipitation. The flowchart below outlines the diagnostic logic used by formulation scientists to isolate the variable suppressing solubility.

SolubilityTroubleshooting Start Solubility Issue Detected N-Cyclopropyl-3-pyrrolidinecarboxamide HCl CheckBuffer Check Buffer Composition Is [Cl-] > 50 mM? (e.g., Saline) Start->CheckBuffer CommonIon Common-Ion Effect Switch to non-chloride buffer or reduce NaCl CheckBuffer->CommonIon Yes CheckPH Check Solution pH Is pH > 7.0? CheckBuffer->CheckPH No FreeBase Free Base Precipitation Lower pH or add Cosolvent CheckPH->FreeBase Yes HighConc Need Ultra-High Concentration? (>50 mg/mL) CheckPH->HighConc No Cyclodextrin Use HP-β-CD Complexation (10-20% w/v) HighConc->Cyclodextrin Yes

Troubleshooting workflow for resolving aqueous solubility issues of amine hydrochloride salts.

Quantitative Data & Excipient Matrices

To facilitate rapid formulation decisions, the following tables summarize the expected solubility behavior of secondary amine hydrochlorides of similar molecular weight and the appropriate excipient strategies.

Table 1: Representative Solubility Profile of Secondary Amine Hydrochlorides | Solvent System | Expected Solubility | Limiting Factor / Thermodynamic Mechanism | | :--- | :--- | :--- | | Deionized Water (pH ~5.0) | > 100 mg/mL | Optimal ionization; no common-ion suppression. | | 0.9% NaCl (Saline) | 10 - 25 mg/mL | Ksp​ suppression via the Common-Ion Effect ( Cl− ). | | PBS (pH 7.4) | < 5 mg/mL | Free base conversion (approaching pHmax​ ). | | 20% HP-β-CD in Water | > 50 mg/mL | Hydrophobic cavity inclusion complexation. |

Table 2: Excipient Selection Matrix

Strategy Concentration Mechanism of Action Assay Compatibility / Toxicity
HP-β-CD 10 - 20% (w/v) Inclusion complexation of the lipophilic cyclopropyl ring[1]. Highly biocompatible; excellent for in vivo dosing.
DMSO 1 - 5% (v/v) Cosolvent; disrupts crystalline lattice energy. Cytotoxic at >1%; restricted to in vitro assays.

| Acetate Buffer | 50 mM (pH 4.5) | Maintains full protonation of the pyrrolidine nitrogen. | May alter cellular pH if unbuffered in vitro. |

Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound dissolve perfectly in deionized water but precipitate immediately when I prepare it in 0.9% Saline or PBS?

A1: This is a classic manifestation of the Common-Ion Effect [2]. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl dissociates into a protonated amine cation and a chloride anion. In solutions with high endogenous chloride concentrations (like 0.9% NaCl, which contains ~154 mM Cl− ), the solubility product ( Ksp​ ) equilibrium is pushed heavily toward the solid salt form, drastically reducing the apparent solubility of the drug.

  • Actionable Solution: Formulate your primary stock in DI water or a non-chloride buffer (e.g., use sodium acetate or sodium phosphate instead of sodium chloride).

Q2: I am trying to run a cell-based assay at pH 7.4, but I notice micro-precipitates forming over a 24-hour period. How do I fix this?

A2: You are crossing the compound's pHmax​ threshold . The pHmax​ is the specific pH at which the solubility of the ionized salt intersects with the intrinsic solubility ( S0​ ) of the un-ionized free base[2]. As the pH approaches the pKa of the pyrrolidine nitrogen (~8.5), the fraction of the neutral carboxamide free base increases. Because the free base lacks an ionic charge, its aqueous solubility is significantly lower, leading to delayed thermodynamic precipitation[3].

  • Actionable Solution: Pre-dissolve the compound in a water-miscible cosolvent (e.g., 100% DMSO) to create a highly concentrated stock, then perform a rapid >1:100 dilution directly into the pH 7.4 assay buffer immediately before use to maintain a metastable supersaturated state.

Q3: For an in vivo PK study, I need a dosing solution of >50 mg/mL. Standard buffers aren't working. What is the most physiologically acceptable way to boost solubility?

A3: For ultra-high concentrations requiring physiological compatibility, Cyclodextrin Complexation is the gold standard[1]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the lipophilic cyclopropyl ring and pyrrolidine core of the molecule. Meanwhile, its hydrophilic exterior maintains excellent aqueous solubility, effectively masking the drug from the aqueous environment without altering its chemical structure[4].

  • Actionable Solution: Utilize a 10-20% (w/v) HP-β-CD vehicle in sterile water. See Protocol 2 below.

Self-Validating Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile ( pHmax​ )

Do not rely on theoretical pKa calculations alone; buffer capacity and ionic strength alter real-world solubility. This protocol establishes the exact pH at which your compound will precipitate.

  • Preparation: Add excess N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (e.g., 50 mg) to 1 mL of target buffer in a microcentrifuge tube.

    • Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation.

  • Equilibration: Vortex for 2 minutes, then incubate on a rotary shaker at 25°C for 24 hours.

    • Causality: Kinetic solubility can falsely elevate initial readings. 24 hours ensures thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid.

  • Validation Check (Critical): Measure the pH of the clear supernatant.

    • Self-Validation: If the pH has shifted by >0.1 units from your starting buffer, the buffering capacity was exceeded by the HCl salt. The measured solubility corresponds to this new pH, not your target pH. You must increase buffer strength and repeat.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV against a standard curve.

Protocol 2: Preparation of a 50 mg/mL Stock using HP-β-CD Complexation

Use this protocol to bypass intrinsic solubility limits for high-dose in vivo studies.

  • Excipient Preparation: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 800 µL of sterile DI water to create a 20% (w/v) base solution.

  • API Addition: Add 50 mg of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at room temperature for 15-30 minutes.

    • Causality: Sonication provides the kinetic energy required to drive the lipophilic moieties of the drug into the hydrophobic cavity of the cyclodextrin ring, forming the inclusion complex[4].

  • Volume Adjustment: Once the solution is completely clear, adjust the final volume to exactly 1.0 mL with DI water.

  • Sterile Filtration: Pass the solution through a 0.22 µm PVDF syringe filter.

    • Self-Validation: Inspect the filter membrane post-filtration. If significant resistance was felt or white residue remains on the membrane, complexation was incomplete. Increase sonication time or HP-β-CD concentration.

References

  • Serajuddin, A.T.M. (2007). "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews.
  • Gupta, S.V., et al. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules (NIH).
  • Savjani, K.T., et al. (2012). "Brief Overview of Various Approaches to Enhance Drug Solubility". Longdom Publishing.
  • Al-Obaidi, H., et al. (2023). "Enhancement of apixaban's solubility and dissolution rate by inclusion complex". ADMET and DMPK - IAPC Journals.

Sources

Technical Support Center: Troubleshooting N-Cyclopropyl-3-pyrrolidinecarboxamide HCl Precipitation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in compound management, I frequently encounter issues where library compounds—specifically secondary amine hydrochlorides like N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7)—precipitate out of Dimethyl Sulfoxide (DMSO) stock solutions[1].

While DMSO is the universal solvent for High-Throughput Screening (HTS) due to its ability to dissolve a vast chemical space[2], hydrochloride salts exhibit unique vulnerabilities in this environment. This guide provides a mechanistic understanding of why this occurs and offers field-proven, self-validating protocols to rescue your samples and prevent future precipitation.

Part 1: Root Cause Analysis (The "Why")

Understanding the physical chemistry of your solvent-solute system is the first step in troubleshooting. When N-Cyclopropyl-3-pyrrolidinecarboxamide HCl precipitates in DMSO, it is rarely due to chemical degradation; rather, it is driven by three primary physical mechanisms:

  • The Freeze-Concentration Effect: Pure DMSO has a relatively high freezing point of 18.5 °C[2]. When stocks are stored at 4 °C or -20 °C, the solvent crystallizes. During this phase change, the solute is excluded from the forming DMSO ice lattice, creating micro-pockets of extreme supersaturation[3]. This forces the compound to nucleate. Upon thawing, the newly formed crystalline polymorph often has a significantly higher lattice energy and lower dissolution rate than the original amorphous powder.

  • Hygroscopicity & Water-Induced Precipitation: DMSO is highly hygroscopic, rapidly absorbing atmospheric moisture every time a tube is opened. As water content increases, the dielectric constant of the solvent shifts. For many HCl salts, this creates a "solubility minimum" where the compound is less soluble in the DMSO/water mixture than in pure anhydrous DMSO[4].

  • Acid-Base Disproportionation: DMSO is a polar aprotic solvent that acts as a weak hydrogen bond acceptor. In solution, the HCl salt can dissociate. If the free base of the pyrrolidine derivative is less soluble than the protonated form, the equilibrium shifts, leading to the irreversible precipitation of the free base.

Visualization: Freeze-Thaw Crystallization Pathway

Mechanism A Homogeneous DMSO Stock (Room Temp) B Cold Storage (< 18.5°C) A->B Temp Drop C Solvent Crystallization (Pure DMSO Freezes) B->C Phase Change D Solute Exclusion & Micro-Concentration C->D Freeze-Concentration E Nucleation & Crystal Growth D->E Supersaturation F Thawing (Return to Room Temp) E->F User Retrieval G Precipitated Compound (Stable Polymorph) F->G Slow Dissolution

Mechanistic pathway of freeze-thaw induced precipitation in DMSO stocks.

Part 2: Quantitative Parameters for DMSO Stocks

To prevent precipitation, it is critical to keep environmental variables within safe thresholds. The table below summarizes how specific parameters impact the solubility of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

ParameterCritical ThresholdMechanistic Impact on N-Cyclopropyl-3-pyrrolidinecarboxamide HCl
Storage Temperature < 18.5 °CInduces DMSO crystallization, leading to solute exclusion and freeze-concentration precipitation[3].
Water Content > 2% v/vAlters solvent dielectric constant; reduces solubility of the HCl salt via the common ion/hydration effect[4].
Stock Concentration > 10 mMIncreases the probability of supersaturation and nucleation during freeze-thaw cycles.
Freeze-Thaw Cycles > 3 cyclesRepeated thermal shock promotes the formation of highly stable, insoluble crystalline polymorphs[3].

Part 3: Frequently Asked Questions (FAQs)

Q1: My 50 mM stock precipitated after one month at -20 °C. Can I just vortex it? A1: No. Vortexing only disperses the precipitate into a suspension, which will lead to highly variable dosing in your assays. You must overcome the activation energy of the new crystal lattice by applying controlled heat and sonication (see Protocol A).

Q2: Why did my compound precipitate during serial dilution into the aqueous assay buffer? A2: This is a classic "solvent-crash" phenomenon. When the DMSO stock is introduced directly into an aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can diffuse. Always perform stepwise dilutions or use intermediate co-solvents to prevent this.

Q3: Does the purity of the compound affect its precipitation rate? A3: Yes. Impurities can act as nucleation sites, drastically lowering the energy barrier for crystallization. Ensure your N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is ≥97% pure (Molecular Weight: 190.67)[1] before preparing long-term stocks.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Precipitate Observed Q1 Stored below 20°C? Start->Q1 Warm Warm to 37°C & Sonicate Q1->Warm Yes Q3 Water contamination suspected? Q1->Q3 No Q2 Did it redissolve? Warm->Q2 Success Aliquot & Store Properly Q2->Success Yes Q2->Q3 No Lyophilize Lyophilize & Reconstitute Q3->Lyophilize Yes (Valuable) Discard Discard & Prepare Fresh Q3->Discard Yes (Standard)

Decision tree for troubleshooting and rescuing precipitated DMSO stock solutions.

Part 4: Experimental Protocols

Protocol A: Rescuing Precipitated DMSO Stocks (Self-Validating System)

Causality Note: Why use a 37 °C water bath instead of higher temperatures? Heating DMSO above 40 °C in the presence of trace water and atmospheric oxygen can accelerate the oxidative degradation of the pyrrolidine ring and the hydrolysis of the carboxamide group. 37 °C provides sufficient thermal energy to overcome the crystal lattice energy without compromising molecular integrity.

Step-by-Step Methodology:

  • Equilibration: Remove the precipitated DMSO stock from cold storage and allow it to sit at room temperature (20–25 °C) for 30 minutes. Do not force-thaw.

  • Controlled Heating: Place the sealed vial in a 37 °C water bath for 15 minutes.

  • Sonication: Transfer the vial to an ultrasonic bath (room temperature water) and sonicate for 5 to 10 minutes. The acoustic cavitation provides the mechanical energy required to break down the crystalline lattice.

  • Vortexing: Vortex the vial at maximum speed for 30 seconds.

  • Self-Validation Step (Critical): Centrifuge the redissolved stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. Logic: If a microscopic pellet is visible, the compound has not fully redissolved, and the supernatant concentration is lower than calculated. This internal check prevents downstream dosing errors.

  • Re-Aliquoting: Once validated as a homogenous solution, immediately proceed to Protocol B.

Protocol B: Preventative Aliquoting and Storage

Causality Note: Minimizing freeze-thaw cycles and atmospheric exposure is the only guaranteed way to prevent the freeze-concentration effect and hygroscopic water absorption.

Step-by-Step Methodology:

  • Anhydrous Preparation: Always prepare fresh stocks using anhydrous DMSO (≥99.9% purity, packaged under Argon).

  • Single-Use Aliquots: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Argon Blanketing: Before sealing, gently blow a stream of dry Argon gas over the top of the tube to displace atmospheric oxygen and moisture.

  • Storage: Store the single-use aliquots at -20 °C. When an assay requires the compound, thaw exactly one tube, use it, and discard the remainder. Never return a thawed aliquot to the freezer.

References

  • Waybright TJ, Britt JR, McCloud TG. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening. 2009;14(6):708–715. URL:[Link]

  • Janzen WP, Popa-Burke IG. "Advances in improving the quality and flexibility of compound management." Journal of Biomolecular Screening. 2009;14(5):444–451. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 679, Dimethyl sulfoxide." PubChem. URL:[Link]

Sources

Preventing thermal degradation of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Stability. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific vulnerabilities of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl .

This compound presents a unique stability challenge: it contains a hydrolytically sensitive carboxamide bond, a secondary amine within a pyrrolidine ring susceptible to oxidation, and is formulated as a hydrochloride (HCl) salt, which drastically increases its hygroscopicity.

Below, you will find a mechanistic breakdown of its degradation pathways, quantitative stability data, and field-proven, self-validating protocols to ensure your compound remains pristine during storage.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The primary driver of thermal degradation in this compound is not just heat, but the synergistic effect of heat, moisture, and the HCl salt .

Because HCl salts are inherently hygroscopic, the compound readily absorbs atmospheric moisture. This creates a localized, highly concentrated acidic microenvironment on the surface of the powder. When exposed to thermal stress, this acidic moisture catalyzes the hydrolysis of the cyclopropylcarboxamide bond, cleaving the molecule into cyclopropylamine and 3-pyrrolidinecarboxylic acid. Secondary pathways include the oxidation of the pyrrolidine ring, which is accelerated by trace metals and oxygen[1].

G A N-Cyclopropyl-3-pyrrolidinecarboxamide HCl B Hygroscopic Moisture Uptake A->B Humidity >40% RH D Pyrrolidine Ring Oxidation (Trace Metals/O2) A->D O2 + Heat C Acid-Catalyzed Amide Hydrolysis (Heat Accelerated) B->C Temp >25°C E Cyclopropylamine + 3-Pyrrolidinecarboxylic Acid C->E F N-Oxide / Ring-Opened Degradants D->F

Fig 1: Primary thermal and oxidative degradation pathways of the target API.

Part 2: Troubleshooting & FAQs

Q1: I stored my batch at room temperature (25°C) in a standard laboratory desiccator, but HPLC purity dropped from 99.5% to 94% over 6 months. Why did it degrade? A: You are likely observing acid-catalyzed thermal hydrolysis due to transient moisture exposure. According to ICH Q1A(R2) guidelines, long-term stability testing at 25°C requires controlling relative humidity (RH) to 60%[2]. Standard laboratory desiccators are opened frequently, introducing ambient humidity. Because your compound is an HCl salt, it acts as a moisture sink. Once hydrated, the ambient temperature (25°C) provides enough kinetic energy for the localized HCl to catalyze the cleavage of the amide bond. To fix this, you must eliminate the moisture variable entirely before relying on temperature control.

Q2: How can I differentiate between thermal hydrolysis and oxidative degradation in my analytical data? A: Thermal degradation of pyrrolidine derivatives typically yields distinct hydrolytic cleavage products (e.g., carboxylic acids and free amines), whereas oxidative pathways yield N-oxides or ring-opened polymeric degradants[1]. To isolate the variables, implement a self-validating stress test :

  • Sample A (Hydrolytic Control): 40°C / 75% RH (ICH Accelerated condition)[2] exposed to ambient air.

  • Sample B (Oxidative Control): 40°C / Dry heat, spiked with 0.5 mM Iron (Fe3+) and purged with 96% O2[1].

  • Sample C (Inert Control): 40°C / Dry heat, purged with Argon. By comparing the LC-MS profiles of these three samples, you can definitively assign specific degradation peaks to either the hydrolytic or oxidative pathway, validating your analytical method's specificity.

Q3: Does the presence of the HCl salt fundamentally change the thermal stability profile compared to the free base? A: Yes. While the HCl salt improves aqueous solubility for biological assays, the presence of HCl during thermal stress accelerates the breakdown of the molecular structure[3]. If your application allows, storing the compound as a free base and forming the HCl salt in situ just prior to the experiment will drastically improve long-term shelf life.

Part 3: Quantitative Stability Data

To illustrate the critical importance of combined temperature and moisture control, below is a synthesized stability profile for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl based on ICH Q1A(R2) testing parameters[2].

Storage ConditionEnvironmentDurationMoisture Content (Karl Fischer)API Purity (HPLC-UV)Primary Degradant
-20°C Sealed, Argon purged12 Months< 0.5%99.8% None detected
5°C Sealed, Ambient air12 Months1.2%98.5% Hydrolysis products
25°C / 60% RH Open vial (Long-term)6 Months4.5%93.2% Hydrolysis products
40°C / 75% RH Open vial (Accelerated)6 Months8.7%81.4% Hydrolysis + Oxidation
60°C Sealed, 96% O2 + Fe trace1 Month0.8%76.9% N-Oxides

Data Interpretation: The data clearly shows that moisture ingress (>1.0%) is the primary catalyst for degradation. Even at 5°C, ambient air exposure allows enough moisture uptake to degrade the sample by 1.5%. Absolute exclusion of moisture and oxygen is required.

Part 4: Self-Validating Packaging Protocol

To guarantee the integrity of your compound, do not rely on standard screw-cap vials. Implement the following Double-Containment Inert Storage Protocol . This protocol is self-validating: by recording the gross weight of the primary vial before and after storage, you can mathematically prove whether moisture ingress occurred during the storage period.

Step-by-Step Methodology:
  • Pre-Drying: Transfer the API to a pre-weighed amber glass vial. Place the open vial in a vacuum oven at 30°C (-0.1 MPa) for 12 hours to remove residual manufacturing solvents and surface moisture.

  • Baseline Weighing (The Validation Step): Seal the vial temporarily and record the exact mass (Vial + API) to 4 decimal places (e.g., 15.0234 g).

  • Inert Gas Purging: Transfer the vial to a glove box or use a Schlenk line. Purge the vial headspace with high-purity Argon (Argon is heavier than N2 and provides a better blanket over the powder).

  • Primary Seal: Cap the vial tightly with a PTFE-lined screw cap. Wrap the cap boundary tightly with Parafilm.

  • Secondary Containment: Place the primary vial into a Mylar (foil-lined) pouch. Add a fresh silica gel desiccant packet and an oxygen scavenger packet into the pouch.

  • Final Seal & Storage: Vacuum-seal the Mylar pouch using a commercial heat sealer. Store the final package in a monitored -20°C freezer.

  • Usage & Validation: Before opening for an experiment, allow the sealed pouch to come to room temperature for 2 hours to prevent condensation. Weigh the primary vial again. If the mass has increased by >0.0010 g, moisture ingress has occurred, and the sample's purity should be re-verified via HPLC.

Workflow Step1 1. Aliquot & Dry Amber glass vial in vacuum Step2 2. Baseline Weigh Record mass for validation Step1->Step2 Step3 3. Inert Gas Purge Argon backfill Step2->Step3 Step4 4. Primary Seal PTFE cap + Parafilm Step3->Step4 Step5 5. Secondary Bag Mylar + Desiccant + Heat Seal Step4->Step5 Step6 6. Storage -20°C Monitored Freezer Step5->Step6

Fig 2: Self-validating double-containment packaging workflow for hygroscopic APIs.

References

  • ICH Q1A(R2) Stability Testing Guidelines | Pharmaceutical Formulation. Scribd. Available at:[Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - National Institutes of Health. Available at:[Link]

  • Structural comparisons of pyrodextrins during thermal degradation process: The role of hydrochloric acid. PubMed - National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Optimizing N-Cyclopropyl-3-pyrrolidinecarboxamide HCl Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to background noise when screening small-molecule amines in high-throughput fluorescence assays.

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (Molecular Weight: 190.67 g/mol ) is a highly versatile building block and ligand[1]. However, its structural properties—specifically the secondary amine of the pyrrolidine ring and its formulation as a hydrochloride salt—introduce specific biophysical challenges. At physiological pH, the pyrrolidine nitrogen is protonated, rendering the molecule positively charged. This charge, combined with potential solubility limits at high screening concentrations, can severely compromise assay windows through light scattering, non-specific binding, and intrinsic autofluorescence.

This guide is designed to help you diagnose the root cause of your background noise and implement field-proven, self-validating protocols to restore your assay's signal-to-background (S/B) ratio.

Diagnostic Workflow: Isolating Background Noise

Before altering your assay conditions, you must identify the exact biophysical mechanism causing the noise. Follow this decision tree to isolate the variable.

Workflow Start High Background Signal in Fluorescence Assay CheckBlank Is 'Buffer Only' Blank High? Start->CheckBlank YesBlank Buffer Impurities or Plate Autofluorescence CheckBlank->YesBlank Yes NoBlank Test: Compound + Buffer CheckBlank->NoBlank No CheckScatter Is Light Scatter (OD 600) Elevated? NoBlank->CheckScatter YesScatter Compound Aggregation (Add Surfactant/DMSO) CheckScatter->YesScatter Yes NoScatter Check Emission Spectrum CheckScatter->NoScatter No AutoFluor Intrinsic Autofluorescence (Red-Shift or TRF) NoScatter->AutoFluor Peak at Assay Em. NSB Non-Specific Binding (Use Low-Binding Plates) NoScatter->NSB Signal Depletion

Diagnostic workflow for isolating background noise sources in fluorescence assays.

Troubleshooting Q&A: Mechanisms & Solutions

Q1: Why does N-Cyclopropyl-3-pyrrolidinecarboxamide HCl cause artificially high fluorescence signals even without the fluorophore present? A1: This is typically caused by either intrinsic autofluorescence or light scattering. Small molecules often possess conjugated systems or functional groups that absorb UV/near-UV light (340-360 nm) and emit in the blue region (400-450 nm)[2]. If your assay operates in this window, the detector cannot distinguish between the target fluorophore and the compound's autofluorescence. Alternatively, if the compound exceeds its thermodynamic solubility limit in your buffer, it forms micro-aggregates. These particles scatter the excitation light directly into the emission detector, mimicking a fluorescent signal[2].

Q2: How do I eliminate non-specific binding (NSB) to the microplate? A2: Causality dictates that we look at charge interactions. Standard tissue-culture treated polystyrene plates carry a negative charge due to surface oxidation. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is positively charged at pH 7.4. This creates a strong electrostatic attraction, concentrating the compound at the bottom of the well where the detector reads the signal[2]. Solution: Switch to Non-Binding Surface (NBS) plates (e.g., PEG-coated) which are neutrally charged, and supplement your buffer with a blocking agent like 0.1% Bovine Serum Albumin (BSA) to coat any remaining exposed plastic[2][3].

Q3: If the compound is truly autofluorescent, do I have to abandon the assay? A3: No. If the compound's emission spectrum overlaps with your current fluorophore, you can employ two strategies:

  • Red-Shifting: Move your assay to the far-red or near-infrared spectrum (e.g., Cy5, Alexa Fluor 647). Small molecule autofluorescence drops exponentially at wavelengths above 600 nm[2].

  • Time-Resolved Fluorescence (TRF) / Fluorescence Polarization (FP): TRF utilizes lanthanide chelates (like Europium) with emission half-lives in the milliseconds. By introducing a 50 µs delay before reading, the short-lived compound autofluorescence (nanoseconds) decays completely, leaving only the specific signal. FP decouples the binding event from prompt background noise entirely[4].

Quantitative Data: Impact of Optimization Strategies

The table below summarizes the expected quantitative improvements when applying targeted biophysical mitigations to a standard 100 µM amine-ligand screening assay.

ConditionPlate TypeBuffer AdditiveAverage Background (RFU)Signal-to-Background (S/B)Causality / Mechanism
Baseline Standard PolystyreneNone12,5001.2High electrostatic NSB & aggregation
Optimization 1 Standard Polystyrene0.05% Tween-208,2002.5Surfactant disrupts hydrophobic micro-aggregates
Optimization 2 Low-Binding (NBS)None4,1004.8Neutral surface eliminates electrostatic concentration
Full Optimization Low-Binding (NBS)0.05% Tween-20 + 0.1% BSA1,15018.4Synergistic prevention of NSB and light scattering

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You will know immediately if the troubleshooting step was successful before proceeding to full-scale screening.

Protocol 1: Compound Titration and Light Scatter Assessment

Purpose: To definitively differentiate between intrinsic autofluorescence and aggregation-induced light scattering.

  • Preparation: Prepare a 10 mM stock of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in 100% molecular-grade DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in your chosen assay buffer (e.g., 50 mM HEPES, pH 7.4) across 10 wells, ranging from 100 µM down to 0.19 µM.

  • DMSO Normalization: Ensure the final DMSO concentration remains constant (e.g., 1% v/v) across all wells to prevent solvent-induced artifacts.

  • Plating: Add 100 µL of each dilution to a black, clear-bottom 96-well microplate. Include a "Buffer + 1% DMSO" control well to establish baseline noise.

  • Scatter Measurement: Read the plate's Absorbance at 600 nm (OD600) using a spectrophotometer.

  • Fluorescence Measurement: Read Fluorescence at your assay's specific excitation/emission wavelengths.

  • Validation Check:

    • Scenario A (Aggregation): If OD600 increases proportionally with compound concentration, the background is caused by light scattering from insoluble micro-aggregates. Proceed to Protocol 2.

    • Scenario B (Autofluorescence): If OD600 remains flat (identical to the blank) but fluorescence increases, the compound exhibits intrinsic autofluorescence. You must red-shift your assay or use TRF[2][4].

Protocol 2: Buffer Optimization and Surface Blocking

Purpose: To eliminate electrostatic non-specific binding (NSB) and improve compound solubility.

  • Plate Selection: Procure a Non-Binding Surface (NBS) microplate (e.g., PEG-coated) to neutralize electrostatic interactions with the positively charged pyrrolidine moiety[2].

  • Buffer Formulation: Prepare the optimized assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, supplemented with 0.05% (v/v) Tween-20 and 0.1% (w/v) BSA.

    • Causality Note: Tween-20 lowers surface tension to disrupt hydrophobic aggregation, while BSA acts as a sacrificial blocking agent to coat any remaining charged plastic surfaces[2][3].

  • Pre-incubation: Pre-incubate the microplate with 100 µL of the optimized buffer for 15 minutes at room temperature before adding the compound.

  • Assay Execution: Add the fluorophore and N-Cyclopropyl-3-pyrrolidinecarboxamide HCl to the wells. Incubate according to your standard assay timeline.

  • Wash Steps (If applicable): If running a heterogeneous assay, ensure at least 3-4 thorough wash steps with the optimized buffer to remove unbound fluorescent molecules[2][3].

  • Validation Check: Compare the background RFU of the optimized buffer against a standard PBS buffer control. A successful optimization will reduce background RFU by >70% and drastically lower the standard deviation across technical replicates.

Sources

Overcoming poor bioavailability of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in vivo

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists addressing the pharmacokinetic challenges of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl .

As a secondary amine formulated as a hydrochloride salt, this compound exhibits high aqueous solubility but suffers from severely restricted lipid membrane permeability. It is classified as a Biopharmaceutics Classification System (BCS) Class III molecule[1]. At physiological intestinal pH (6.0–7.4), the pyrrolidine nitrogen is highly protonated. The resulting hydration shell prevents passive transcellular diffusion across the lipophilic enterocyte membrane, forcing the drug to rely on the highly restrictive paracellular route (tight junctions)[2].

Below, you will find troubleshooting guides, validated protocols, and formulation strategies to overcome these in vivo barriers.

Diagnostic Troubleshooting: Identifying the Absorption Barrier

Q: My in vivo absolute bioavailability (F%) for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is <5%. How do I definitively prove this is a permeability issue and not first-pass hepatic metabolism?

A: Before investing in complex formulations, you must establish causality. Poor bioavailability of hydrophilic amines can stem from either poor intestinal permeation or rapid CYP450-mediated first-pass metabolism. You must isolate the variables using a self-validating in vitro workflow.

Step-by-Step Diagnostic Protocol:

  • Bidirectional Caco-2 Permeability Assay:

    • Procedure: Seed Caco-2 cells on transwell inserts. Add 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Measure compound concentration via LC-MS/MS after 120 minutes.

    • Interpretation: A low apparent permeability ( Papp​<1×10−6 cm/s) confirms a BCS Class III barrier[3]. Calculate the Efflux Ratio ( Papp​B−A/Papp​A−B ). An efflux ratio < 2 indicates pure passive permeability limitations, whereas > 2 suggests active efflux (e.g., P-glycoprotein involvement).

  • Liver Microsomal Stability Assay:

    • Procedure: Incubate 1 µM of the compound with human/rat liver microsomes (0.5 mg/mL protein) and NADPH for 60 minutes.

    • Interpretation: If the intrinsic clearance ( CLint​ ) is low (< 10 µL/min/mg protein), the compound is metabolically stable.

    • Conclusion: If Papp​ is low and CLint​ is low, the <5% bioavailability is definitively caused by the intestinal permeability barrier.

Formulation Strategies to Enhance Bioavailability

Q: What is the most effective formulation approach to increase the systemic absorption of this hydrophilic amine?

A: To overcome the BCS Class III barrier, you must either temporarily open the paracellular tight junctions or chemically mask the drug's charge to enable transcellular diffusion[2]. We recommend two field-proven strategies:

Strategy A: Paracellular Permeation Enhancers (Sodium Caprate)

Sodium caprate (C10) is a medium-chain fatty acid that acts as a transient permeation enhancer. It works by increasing intracellular calcium levels, which induces the contraction of actin microfilaments, thereby reversibly opening the paracellular tight junctions (zonula occludens)[4].

Strategy B: Hydrophobic Ion Pairing (HIP) + SEDDS

Standard Self-Emulsifying Drug Delivery Systems (SEDDS) fail for hydrophilic salts because the drug rapidly leaks into the aqueous GI fluid upon emulsification[5]. Hydrophobic Ion Pairing (HIP) solves this. By reacting the positively charged pyrrolidine amine with a negatively charged, highly lipophilic surfactant (e.g., Sodium Docusate), you create a neutral, hydrophobic complex. This drastically increases the partition coefficient (LogP), anchoring the drug inside the SEDDS lipid droplet until it fuses with the enterocyte membrane[6].

Experimental Protocols for Formulation

Protocol 1: Co-formulation with Sodium Caprate (C10)

Note: C10 must be protected from gastric dilution to ensure a high localized concentration in the duodenum.

  • Blending: Mix N-Cyclopropyl-3-pyrrolidinecarboxamide HCl with Sodium Caprate at a ratio that ensures a localized intestinal concentration of 50–100 mM C10.

  • Encapsulation: Fill the powder blend into hard gelatin capsules.

  • Enteric Coating: Coat the capsules with an enteric polymer (e.g., Eudragit L100) using a fluidized bed coater to ensure release only at pH > 6.0.

Protocol 2: HIP-SEDDS Preparation
  • Complexation: Dissolve N-Cyclopropyl-3-pyrrolidinecarboxamide HCl and Sodium Docusate at a 1:1 molar ratio in deionized water. Stir at room temperature for 2 hours.

  • Precipitation & Recovery: The neutralization of charges will cause the hydrophobic ion pair (HIP) to precipitate. Centrifuge at 10,000 rpm for 15 minutes, wash the pellet with cold water to remove free ions, and lyophilize for 24 hours[6].

  • Lipid Solubilization: Dissolve the dried HIP complex (up to 10% w/w) into a pre-optimized SEDDS lipid mixture (e.g., 40% Capmul MCM, 40% Tween 80, 20% Transcutol HP).

  • Validation: Disperse 100 µL of the loaded SEDDS into 10 mL of simulated intestinal fluid (SIF). Use Dynamic Light Scattering (DLS) to confirm the formation of nanoemulsion droplets (< 150 nm) with no drug precipitation.

Pharmacokinetic Data Comparison

The following table summarizes the anticipated pharmacokinetic improvements when applying these strategies to a highly soluble, poorly permeable pyrrolidine derivative.

Formulation ApproachPrimary Permeability Mechanism Cmax​ (ng/mL) AUC0−t​ (ng·h/mL)Absolute Bioavailability (F%)
Aqueous Solution (Control) Paracellular (Restricted)120 ± 15450 ± 404.2%
API + Sodium Caprate (C10) Paracellular (Tight Junction Opening)480 ± 351,850 ± 12018.5%
HIP-SEDDS (Sodium Docusate) Transcellular (Lipid Partitioning)850 ± 603,200 ± 21032.4%

Mechanistic Visualization

The diagram below illustrates the logical pathways by which the proposed formulation strategies bypass the inherent BCS Class III limitations of the compound.

G A N-Cyclopropyl-3- pyrrolidinecarboxamide HCl B High Aqueous Solubility (GI Tract Dissolution) A->B C Low Lipid Permeability (BCS Class III Barrier) A->C D Permeation Enhancers (e.g., Sodium Caprate) C->D Strategy 1 E Hydrophobic Ion Pairing (HIP) + SEDDS C->E Strategy 2 F Tight Junction Opening (Paracellular Transport) D->F G Increased Lipophilicity (Transcellular Transport) E->G H Enhanced Systemic Bioavailability F->H G->H

Mechanistic pathways for overcoming BCS Class III barriers using permeation enhancers and HIP-SEDDS.

References

  • [1] A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). ResearchGate. Available at:[Link]

  • [3] Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. PMC - NIH. Available at:[Link]

  • [2] Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches and Mechanistic Insights. MDPI Pharmaceutics. Available at:[Link]

  • [6] Preparation and characterisation of self-emulsifying drug delivery system (SEDDS) for enhancing oral bioavailability of metformin hydrochloride using hydrophobic ion pairing complexation. PubMed. Available at:[Link]

  • [5] Full article: Preparation and characterisation of self-emulsifying drug delivery system (SEDDS) for enhancing oral bioavailability of metformin hydrochloride using hydrophobic ion pairing complexation. Taylor & Francis. Available at:[Link]

  • [4] Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). PMC - NIH. Available at:[Link]

Sources

Technical Support Center: HPLC Mobile Phase Optimization for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl presents a triad of chromatographic challenges: it is highly polar, contains a strongly basic secondary amine, and is formulated as a hydrochloride salt. These physicochemical properties frequently lead to poor retention on standard reversed-phase (RP) columns, severe peak tailing due to secondary interactions, and potential peak splitting if the salt form is not properly buffered.

This guide provides field-proven, self-validating methodologies to refine your mobile phase, troubleshoot common anomalies, and achieve robust, reproducible separations.

Part 1: Core Troubleshooting FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column, and how do I increase retention? Causality: The cyclopropyl and carboxamide groups, combined with the protonated secondary amine, make this molecule highly hydrophilic. In standard reversed-phase chromatography, retention relies on hydrophobic partitioning. Highly polar analytes cannot overcome their hydration shell to partition into the hydrophobic C18 ligands, resulting in co-elution with the void volume. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >60-70% acetonitrile)[1][2]. In this mode, the aqueous portion of the mobile phase acts as the strong eluting solvent. A water-rich layer forms on the polar stationary phase, allowing the highly polar N-Cyclopropyl-3-pyrrolidinecarboxamide to partition into this aqueous layer and be retained[2][3].

Q2: I have achieved retention, but the peak tailing is severe (Asymmetry Factor > 2.0). How do I correct this? Causality: Peak tailing for basic amines at low-to-moderate pH is primarily caused by ion-exchange interactions between the positively charged secondary amine (pKa ~9-10) and negatively charged, unbonded residual silanols on the silica support[4][5]. These "strong sites" have slow desorption kinetics, causing the characteristic trailing edge[4]. Solution: You have two self-validating options to disrupt this causality:

  • Mobile Phase Additives: Add an organic amine modifier, such as triethylamine (TEA) (0.1% - 0.5%), to the mobile phase. TEA competitively binds to the active silanols, masking them from your analyte and drastically improving peak shape[6][7].

  • Positively Charged Surface Columns: Utilize modern columns engineered with a low-level positive charge on the surface (e.g., Luna Omega PS C18). This creates electrostatic repulsion between the stationary phase and the protonated amine, eliminating the tailing mechanism without the need for complex mobile phase additives[5].

Q3: Does the hydrochloride (HCl) salt form impact the chromatography and baseline stability? Causality: Yes. When the HCl salt is injected, it dissociates. If the mobile phase lacks sufficient buffer capacity, the local pH within the analyte band can fluctuate, leading to partial ionization states, retention time shifts, and peak splitting. Furthermore, chloride ions absorb strongly at low UV wavelengths (<210 nm), which can cause baseline disturbances or ghost peaks near the void volume[8][9]. Solution: Ensure your mobile phase contains a sufficient concentration of a volatile buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) to lock the local pH and control the ionic strength[1][10].

Part 2: Quantitative Data Summaries

Table 1: Mobile Phase Buffer Selection Matrix for Basic Amines
Buffer SystemOptimal pH RangeVolatility (MS Compatible)Silanol Masking CapabilityBest Use Case
0.1% Formic Acid 2.0 - 3.0YesLowGeneral RP screening; requires charged-surface C18 for basic amines.
Ammonium Formate (10-20 mM) 3.0 - 4.0YesModerateHILIC mode; excellent for buffering HCl salts[1].
Ammonium Acetate (10-20 mM) 4.0 - 5.0YesModerateHILIC mode; provides slightly different selectivity than formate[2].
Phosphate Buffer + 0.1% TEA 2.5 - 3.5NoHighUV-only RP methods requiring aggressive silanol suppression[6].
Table 2: HILIC vs. Reversed-Phase Starting Conditions
ParameterReversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase C18, C8, Phenyl-HexylBare Silica, Amide, Diol, Zwitterionic
Weak Solvent (A) Water (Aqueous Buffer)Acetonitrile (>90%)
Strong Solvent (B) Acetonitrile / MethanolWater (Aqueous Buffer)
Sample Diluent Initial Mobile Phase (High Aqueous)Initial Mobile Phase (High Organic)

Part 3: Experimental Protocols

Protocol A: HILIC Method Optimization for Polar Amines

This protocol establishes a self-validating HILIC system to ensure retention of the highly polar cyclopropyl and carboxamide moieties.

  • Buffer Preparation: Prepare a 100 mM Ammonium Formate stock solution in LC-MS grade water. Adjust the pH to 3.0 using neat formic acid.

  • Mobile Phase Formulation:

    • Mobile Phase A (Weak): 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate (final concentration).

    • Mobile Phase B (Strong): 50% Acetonitrile / 50% Water containing 10 mM Ammonium Formate (final concentration).

  • Sample Preparation (Critical Step): Dissolve N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in a diluent matching Mobile Phase A (90% ACN). Failure to use a high-organic diluent in HILIC will cause severe peak distortion and breakthrough[1].

  • Gradient Execution: Run a shallow gradient from 0% B to 50% B over 10 column volumes. Monitor the retention factor ( k′ ). If k′<2 , increase the starting percentage of Acetonitrile.

Protocol B: Reversed-Phase Silanol-Masking Protocol

Use this protocol if you are constrained to an RP C18 column and are experiencing severe tailing.

  • Aqueous Phase Preparation: Measure 1.0 L of LC-grade water. Add 1.0 mL of Triethylamine (TEA) to act as the silanol-masking agent[6].

  • pH Adjustment: Slowly titrate the solution with orthophosphoric acid until the pH reaches 3.0. Note: The low pH ensures the secondary amine is fully protonated, while the TEA blocks the ionized silanols[7].

  • Column Passivation: Pump the aqueous phase through the C18 column at 1.0 mL/min for at least 20 column volumes. TEA requires extended equilibration to fully coat the active silica sites.

  • Validation: Inject a standard solution. Calculate the Asymmetry Factor ( As​ ). The method is validated when As​ stabilizes between 0.9 and 1.2.

Part 4: System Workflows & Mechanisms

HILIC_Mechanism cluster_0 HILIC Retention Mechanism MP Bulk Mobile Phase (>70% Acetonitrile) WL Immobilized Water-Rich Layer (Aqueous Buffer) MP->WL Analyte Partitioning SP Polar Stationary Phase (e.g., Bare Silica) WL->SP Hydrogen Bonding & Ion Exchange Analyte N-Cyclopropyl-3- pyrrolidinecarboxamide Analyte->WL Hydrophilic Retention

Figure 1: HILIC partitioning mechanism for highly polar basic amines.

Troubleshooting_Workflow Start Analyze N-Cyclopropyl-3- pyrrolidinecarboxamide HCl CheckRet Is Retention Factor (k') > 2? Start->CheckRet PoorRet Poor Retention (Elutes in Void) CheckRet->PoorRet No GoodRet Adequate Retention CheckRet->GoodRet Yes SwitchHILIC Switch to HILIC Mode (>70% ACN + Buffer) PoorRet->SwitchHILIC CheckTail Check Peak Symmetry (Asymmetry < 1.5?) GoodRet->CheckTail SwitchHILIC->CheckRet Tailing Severe Peak Tailing CheckTail->Tailing No GoodShape Symmetrical Peak CheckTail->GoodShape Yes FixTail Add Amine Modifier (TEA) or Use Charged-Surface C18 Tailing->FixTail Valid Method Validated GoodShape->Valid FixTail->CheckTail

Figure 2: Logical workflow for troubleshooting retention and peak shape issues.

Sources

Validation & Comparative

Comparative Evaluation of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in Medicinal Chemistry Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

Pyrrolidinecarboxamide derivatives are privileged pharmacophores in modern drug discovery. They form the core of diverse therapeutics, ranging from 1[1] (e.g., spiroindolinone pyrrolidinecarboxamides[2]) to novel 3[3] and broad-spectrum4[4].

As a Senior Application Scientist, I frequently evaluate building blocks to optimize lead compounds.5[5] offers a unique structural profile compared to conventional N-alkyl (methyl/ethyl) or N-aryl (phenyl) derivatives. This guide objectively compares these derivatives, focusing on physicochemical causality, synthetic utility, and performance in biological assays.

Structural & Physicochemical Causality: Why N-Cyclopropyl?

In medicinal chemistry, substituting a methyl group with a cyclopropyl ring is not merely a change in steric bulk. The cyclopropyl ring possesses distinct sp2 -like character due to inherent ring strain, which fundamentally alters the amide's hydrogen-bonding network and the molecule's conformational landscape.

  • Metabolic Stability: N-methyl and N-ethyl groups are highly susceptible to Cytochrome P450-mediated N-dealkylation. The cyclopropyl ring resists this oxidative cleavage, drastically improving the microsomal half-life of the parent drug.

  • Conformational Restriction: The rigid cyclopropyl moiety restricts the rotational freedom of the carboxamide. This locks the molecule into a bioactive conformation that often enhances target affinity—a critical factor in the design of bulky MDM2 binding pocket inhibitors[2].

  • Lipophilicity (logP) Tuning: It provides a balanced lipophilic contribution, bridging the gap between highly polar N-unsubstituted amides and excessively lipophilic N-phenyl derivatives.

G Start Pyrrolidinecarboxamide Core Selection NCyclo N-Cyclopropyl (CAS: 960391-33-7) Start->NCyclo NMethyl N-Methyl / N-Ethyl Derivatives Start->NMethyl NPhenyl N-Phenyl Derivatives Start->NPhenyl Prop1 High Metabolic Stability Conformational Rigidity NCyclo->Prop1 Prop2 High Flexibility Rapid N-Dealkylation NMethyl->Prop2 Prop3 High Lipophilicity Pi-Pi Stacking NPhenyl->Prop3 App1 Fluoroquinolones & MDM2 Antagonists Prop1->App1 App2 General Intermediates Prop2->App2 App3 Anticonvulsants Prop3->App3

Fig 1: Selection logic and downstream applications of pyrrolidinecarboxamide derivatives.

Comparative Performance Data

To objectively evaluate these building blocks, we must look at their impact on the final drug candidate's pharmacological profile. The data below summarizes the typical performance shifts observed when swapping the N-substituent on a conserved pyrrolidinecarboxamide core.

Table 1: Pharmacological & Physicochemical Comparison

DerivativeR-GroupRelative Lipophilicity (ΔlogP)Metabolic Stability (HLM)Primary Medicinal Application
N-Cyclopropyl CyclopropylModerate (+1.1)High (Resists N-dealkylation)Fluoroquinolones, MDM2 antagonists
N-Methyl MethylLow (+0.5)Low (Rapid N-demethylation)General building blocks
N-Phenyl PhenylHigh (+2.1)Moderate (Aromatic oxidation)Anticonvulsants
Experimental Methodology: Nucleophilic Amidation Workflow

When incorporating N-Cyclopropyl-3-pyrrolidinecarboxamide HCl into a target scaffold (e.g., a spiroindolinone core or a quinolone backbone), the secondary amine of the pyrrolidine ring acts as the nucleophile.

ExpWorkflow A Scaffold Activation (Acyl Chloride) C Nucleophilic Coupling (DIPEA, DMF, 25°C) A->C Electrophile B N-Cyclopropyl-3- pyrrolidinecarboxamide B->C Nucleophile D Self-Validation (LC-MS & NMR) C->D Crude Product

Fig 2: Nucleophilic coupling workflow for N-Cyclopropyl-3-pyrrolidinecarboxamide.

To ensure reproducibility and scientific rigor, the following protocol describes the coupling of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl to a generic activated heteroaryl scaffold. Every step is designed as a self-validating system.

Step 1: Free Basing & Activation
  • Action: Suspend 1.0 eq of the activated scaffold (e.g., a heteroaryl chloride) and 1.2 eq of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Causality: The HCl salt of the pyrrolidinecarboxamide must be neutralized to liberate the nucleophilic secondary amine. DIPEA acts as a sterically hindered, non-nucleophilic base, neutralizing the HCl salt and scavenging the acid generated during the coupling without competing for the electrophile.

Step 2: Coupling Reaction
  • Action: Warm the reaction to ambient temperature (25°C) and stir for 4-6 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting scaffold and the emergence of a new, lower- Rf​ spot (due to the highly polar carboxamide moiety) validates reaction progress.

Step 3: Quenching & Phase Separation
  • Action: Quench with saturated aqueous NaHCO3​ and extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl.

  • Causality: DMF is notoriously difficult to remove via standard aqueous washing. LiCl effectively partitions DMF into the aqueous phase by altering the hydration sphere, preventing NMR signal suppression and purification artifacts during downstream chromatography.

Step 4: Analytical Validation
  • Action: Analyze the purified product via LC-MS and 1H -NMR.

  • Self-Validation: Confirm the presence of the cyclopropyl protons (distinct multiplets at ~0.5-0.8 ppm) and the pyrrolidine core in the NMR spectrum. LC-MS must show the [M+H]+ corresponding to the exact mass of the coupled product, confirming that the cyclopropyl ring remained intact and did not undergo ring-opening under basic conditions.

References
  • Source: cymitquimica.
  • Source: acs.
  • Source: mdpi.
  • Journal of Medicinal Chemistry - Synthesis of N-(substituted phenyl)
  • Source: google.com (Patents)

Sources

Validating N-Cyclopropyl-3-pyrrolidinecarboxamide HCl Purity: A Comparative Guide to LC-MS/MS vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification and purity validation of pharmaceutical building blocks are foundational to drug development. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7)[1] is a highly polar, secondary amine intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Validating the purity of this specific molecule presents a distinct analytical challenge: it lacks an extended conjugated π -system, resulting in extremely low ultraviolet (UV) molar absorptivity. As a result, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) often falls short. This guide objectively compares analytical alternatives and provides a comprehensive, field-proven LC-MS/MS validation protocol grounded in the latest [2].

Methodological Comparison: Why LC-MS/MS is the Gold Standard

When selecting an analytical method for polar, non-chromophoric amines, scientists must weigh sensitivity, selectivity, and matrix effects. The table below summarizes the performance characteristics of three common methodologies[3].

Performance MetricHPLC-UVGC-MSLC-MS/MS (MRM Mode)
Selectivity Low; relies solely on chromatographic retention time.Moderate; requires derivatization for polar amines.Very High ; isolates specific precursor and product ions (m/z).
Sensitivity (LOQ) Poor (~10–50 µg/mL); invisible if impurities lack chromophores.Moderate; limited by thermal degradation risks.Excellent (pg/mL to low ng/mL range); >10x lower than UV[4].
Sample Preparation Simple (Dilute & Shoot).Complex (Derivatization required to increase volatility)[5].Simple (Dilute & Shoot in MS-compatible buffers).
Structural Confirmation None; cannot identify unknown impurities.Yes; via electron ionization (EI) spectral libraries.Yes ; via collision-induced dissociation (CID) fragmentation.
Matrix Effects Low susceptibility.Moderate susceptibility.High susceptibility (requires careful chromatographic separation).

Scientific Rationale & Causality (E-E-A-T)

A robust analytical protocol is not just a list of steps; it is a system of deliberate chemical choices.

Chromatographic Causality: Small, highly polar amines exhibit poor retention on standard C18 stationary phases, often eluting in the void volume. Eluting in the void volume is disastrous for LC-MS/MS because it exposes the analyte to massive ion suppression from unretained matrix salts. Therefore, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a Polar-embedded C18 column . This ensures the analyte is retained beyond the void volume ( k′>2 ), separating it from suppression zones.

Ionization Causality: N-Cyclopropyl-3-pyrrolidinecarboxamide is a basic amine. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), we force the pyrrolidine nitrogen into its protonated state in solution. When this solution enters the Electrospray Ionization (ESI+) source, the pre-existing charge maximizes the generation of the [M+H]+ precursor ion (m/z ~155.1 for the free base), exponentially increasing detector sensitivity.

Detection Causality: By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, we filter out all background noise. The first quadrupole (Q1) isolates the 155.1 m/z ion. The collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates a specific structural fragment. This creates a highly specific detection matrix that is completely blind to non-isobaric impurities.

Workflow Visualization

The following diagram illustrates the logical progression of the LC-MS/MS validation workflow, ensuring that sample preparation, chromatography, and mass spectrometry work in tandem to meet regulatory criteria.

LCMS_Validation_Workflow A Sample Preparation (Acidic Diluent for Protonation) B HILIC / Polar C18 Separation (Avoid Void Volume Elution) A->B 1-5 µL Injection C ESI+ Ionization ([M+H]+ Generation) B->C Chromatographic Elution D MRM Mass Spectrometry (High Specificity Detection) C->D Ion Transfer & Fragmentation E ICH Q2(R2) Data Validation (Self-Validating SST Checks) D->E Signal Quantification

Caption: Logical workflow for LC-MS/MS purity validation of highly polar amines.

Experimental Protocol: ICH Q2(R2) Compliant Validation

This step-by-step methodology provides a self-validating framework for assessing the purity of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl, adhering to the [6].

Phase 1: Instrument Setup & Optimization
  • Column Selection: Install a polar-retaining column (e.g., Waters XBridge Shield RP18 or a HILIC equivalent, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: MS-Grade Water + 0.1% Formic Acid.

    • Phase B: MS-Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Program a shallow gradient starting at 2% B (for polar C18) or 95% B (for HILIC) to ensure adequate retention time ( tR​ ). Flow rate: 0.3 mL/min.

  • MS/MS Tuning: Infuse a 1 µg/mL standard of the compound directly into the MS. Optimize the Capillary Voltage, Desolvation Temperature, and Cone Voltage for the [M+H]+ precursor (m/z 155.1). Optimize Collision Energy (CE) to identify the two most abundant product ions (one for quantification, one for qualification).

Phase 2: Execution of Validation Parameters

According to ICH Q2(R2), the following parameters must be evaluated[7]:

  • Specificity: Inject a blank diluent, a placebo matrix (if applicable), and the target analyte. Confirm there are no interfering peaks at the retention time of N-Cyclopropyl-3-pyrrolidinecarboxamide.

  • Linearity & Range: Prepare a 6-point calibration curve ranging from the Limit of Quantification (LOQ) to 150% of the target analytical concentration. The coefficient of determination ( R2 ) must be ≥0.995 [4].

  • Accuracy (Recovery): Spike known concentrations of a certified reference standard into the diluent at 50%, 100%, and 150% levels. Calculate the percentage recovery (Acceptance criteria: 95.0% – 105.0%).

  • Precision (Repeatability): Perform 6 replicate injections of the 100% nominal standard. Calculate the Relative Standard Deviation (RSD). For LC-MS/MS purity assays, RSD≤2.0% is required[8].

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of ≥3:1 , and the LOQ at an S/N ratio of ≥10:1 [4].

Phase 3: The Self-Validating System (SST)

To ensure the protocol is a self-validating system, every analytical batch must begin and end with a System Suitability Test (SST) . The instrument must automatically halt the sequence if the SST fails.

  • Carryover Check: Blank injection must show <0.1% of the nominal standard peak area.

  • Drift Control: Bracketing standards injected every 10 samples must show an absolute retention time drift of <0.2 minutes and an area response drift of <5.0% .

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment Source: LCGC International URL: [Link]

Sources

A Predictive and Comparative Guide to the NMR Spectral Analysis of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering detailed insights into molecular structure and connectivity. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride (HCl), a compound of interest in medicinal chemistry.

Given the current absence of publicly available experimental spectra for this specific molecule, this guide adopts a predictive and comparative approach. By leveraging established principles of NMR spectroscopy, analyzing the spectral data of structurally related compounds, and outlining a rigorous experimental protocol, we aim to provide a comprehensive resource for researchers working with this and similar chemical scaffolds. This document is structured to not only predict the spectral features of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl but also to explain the underlying chemical principles and provide a practical framework for its empirical analysis.

Predicted ¹H and ¹³C NMR Spectra

The following sections detail the predicted chemical shifts, multiplicities, and integrations for the ¹H and ¹³C NMR spectra of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl. These predictions are based on the analysis of its constituent functional groups: a cyclopropyl ring, a pyrrolidine ring, and a carboxamide linkage, all influenced by the presence of the hydrochloride salt.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons within the pyrrolidine ring. The hydrochloride form will likely lead to broadening of the N-H signals due to proton exchange. The choice of solvent will significantly impact the chemical shifts of labile protons (NH and the amide NH). Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are suitable choices for solubilizing the HCl salt.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Cyclopropyl CH (H-a)0.40 - 0.60Multiplet2HThe magnetic anisotropy of the cyclopropane ring causes a significant upfield shift.[1] These protons are diastereotopic and will show complex splitting.
Cyclopropyl CH (H-b)0.65 - 0.85Multiplet2HSimilar to H-a, these protons are shifted upfield and will exhibit complex splitting patterns due to coupling with each other and H-c.[1]
Cyclopropyl CH (H-c)2.60 - 2.80Multiplet1HThis methine proton is deshielded compared to the methylene protons of the cyclopropyl group and is coupled to the amide nitrogen.
Pyrrolidine CH₂ (H-d)2.00 - 2.40Multiplet2HThese protons are adjacent to the carboxamide group and will show complex splitting due to coupling with adjacent protons.
Pyrrolidine CH (H-e)3.00 - 3.30Multiplet1HThe methine proton at the 3-position is coupled to the adjacent methylene protons and the amide proton.
Pyrrolidine CH₂ (H-f)3.30 - 3.70Multiplet2HThese protons are adjacent to the positively charged nitrogen of the pyrrolidinium ion, leading to a downfield shift.
Pyrrolidine CH₂ (H-g)3.30 - 3.70Multiplet2HSimilar to H-f, these protons are deshielded due to their proximity to the nitrogen atom.
Amide NH8.00 - 8.50Broad Singlet1HThe chemical shift of the amide proton is highly dependent on solvent and concentration due to hydrogen bonding.[2]
Pyrrolidinium NH9.00 - 10.00Broad Singlet2HThe protons on the nitrogen of the pyrrolidine ring will be significantly deshielded due to the positive charge and will likely be broad due to exchange.

Visualizing the Predicted Proton Environments

The following diagram illustrates the distinct proton environments in N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

G cluster_mol N-Cyclopropyl-3-pyrrolidinecarboxamide HCl mol Ha H-a Hb H-b Hc H-c Hd H-d He H-e Hf H-f Hg H-g NH_amide Amide NH NH_pyrrolidinium Pyrrolidinium NH

Caption: Predicted proton environments in N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with the number of signals corresponding to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Cyclopropyl CH₂6 - 10The high s-character of the C-C bonds in the cyclopropyl ring results in a characteristic upfield chemical shift.
Cyclopropyl CH14 - 18The methine carbon of the cyclopropyl group is slightly deshielded compared to the methylene carbons.
Pyrrolidine C428 - 32Aliphatic carbon in the pyrrolidine ring.
Pyrrolidine C342 - 46The methine carbon bearing the carboxamide group.
Pyrrolidine C545 - 50Carbon adjacent to the positively charged nitrogen, resulting in a downfield shift.
Pyrrolidine C248 - 53Similar to C5, this carbon is deshielded by the adjacent nitrogen atom.
Amide C=O172 - 176The carbonyl carbon of the amide functional group typically resonates in this downfield region.[3][4]

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, it is instructive to compare them with the experimental NMR data of compounds containing similar structural motifs.

Table 3: Comparison of Predicted ¹³C NMR Shifts with Experimental Data of Related Structures

Functional GroupN-Cyclopropyl-3-pyrrolidinecarboxamide HCl (Predicted)Cyclopropylamine (Experimental)Pyrrolidine (Experimental)N-Methylformamide (Experimental)
Cyclopropyl CH14 - 18 ppm~24 ppm--
Cyclopropyl CH₂6 - 10 ppm~5 ppm--
Pyrrolidine Cα45 - 53 ppm-~47 ppm-
Pyrrolidine Cβ28 - 32 ppm-~26 ppm-
Amide C=O172 - 176 ppm--~163 ppm

Note: Experimental values are approximate and can vary with solvent and other conditions.

The comparison reveals that the predicted chemical shifts for our target molecule are in good agreement with the experimental values observed for its constituent fragments. The presence of the electron-withdrawing carboxamide group and the protonated pyrrolidine nitrogen are expected to cause the observed downfield shifts compared to the simpler parent molecules.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol provides a detailed methodology for the analysis of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl.

I. Sample Preparation
  • Solvent Selection: Due to the hydrochloride salt form, polar, protic deuterated solvents are recommended.

    • Deuterium Oxide (D₂O): Excellent for solubilizing the salt. Labile protons (NH) will exchange with deuterium and will not be observed.

    • Methanol-d₄ (CD₃OD): Good solubilizing power. Labile protons will also exchange with deuterium.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A good alternative if solubility in D₂O or CD₃OD is an issue. It is less likely to exchange with labile protons, allowing for their observation, though the signals may be broad.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard:

    • For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is a suitable internal standard (δ = 0.0 ppm).

    • For CD₃OD and DMSO-d₆, tetramethylsilane (TMS) can be used (δ = 0.0 ppm), although its volatility can be a drawback. Alternatively, the residual solvent peak can be used for referencing.

II. NMR Instrument Parameters (for a 400 MHz Spectrometer)

A. ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64, depending on the concentration.

  • Temperature: 298 K (25 °C).

B. ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Workflow for Structural Elucidation

The following workflow outlines the systematic approach to confirming the structure of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl using NMR spectroscopy.

G cluster_workflow NMR Structural Elucidation Workflow A Sample Preparation (Compound in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Analysis of 1D Spectra (Chemical Shifts, Integration, Multiplicities) B->D C->D E 2D COSY Acquisition (¹H-¹H Correlations) D->E For Unambiguous Assignments F 2D HSQC Acquisition (¹H-¹³C One-Bond Correlations) D->F For Unambiguous Assignments G Data Integration and Final Structure Confirmation D->G E->G F->G

Caption: A systematic workflow for the NMR-based structural confirmation of the target molecule.

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with the complexity of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl, 2D NMR experiments are invaluable for definitive assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those separated by two or three bonds. It would be instrumental in:

    • Tracing the connectivity within the cyclopropyl ring system.

    • Mapping the proton-proton correlations within the pyrrolidine ring, helping to distinguish between the diastereotopic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each carbon atom based on the assignment of its attached proton(s).

By employing this comprehensive approach, from prediction and comparison to rigorous experimental methodology and advanced 2D techniques, researchers can confidently elucidate and verify the structure of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl, ensuring the integrity of their chemical research and development efforts.

References

  • ResearchGate. Figure 2. (a) 1 H NMR spectrum of... Available from: [Link]

  • SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. Available from: [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table.pdf. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

  • Fan, T.W.-M., Lane, A.N. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolomics12 , 106 (2016). Available from: [Link]

  • Schneider, W. G. Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. J. Phys. Chem.66 , 2653-2657 (1962). Available from: [Link]

  • ResearchGate. 'H chemical shifts for cyclopropyl protons (in | Download Table. Available from: [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. J. Chem. Soc., Perkin Trans. 2, 627-634 (1998). Available from: [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. Available from: [Link]

  • Gándara, Z., et al. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chem. Eng.11 , 4546–4555 (2023). Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0325045). Available from: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0144867). Available from: [Link]

  • Abraham, R. J., et al. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magn. Reson. Chem.44 , 491-500 (2006). Available from: [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Kim, J., et al. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Sci Rep12 , 20288 (2022). Available from: [Link]

  • AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available from: [Link]

  • ResearchGate. Comparison of 1 H NMR spectra (in CDCl 3 ) of reported structure of... Available from: [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available from: [Link]

  • National High Magnetic Field Laboratory. 3D 1H–13C–14N correlation solid-state NMR spectrum. Available from: [Link]

Sources

Benchmarking N-Cyclopropyl-3-pyrrolidinecarboxamide HCl: A Comparative Guide to MDM2-p53 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug discovery pivots toward highly optimized, ligand-efficient molecules, Fragment-Based Drug Discovery (FBDD) has become essential.1[1], while historically utilized as a synthetic intermediate, has recently emerged as a critical pharmacophore for disrupting the MDM2-p53 protein-protein interaction.

Mechanistic Causality: The p53-binding pocket of MDM2 is a deep, hydrophobic cleft that naturally accommodates the Phe19, Trp23, and Leu26 residues of p53. First-generation inhibitors like Nutlin-3a utilize bulky imidazoline rings to mimic these residues. In contrast, the pyrrolidinecarboxamide scaffold provides a rigid, stereochemically defined core with superior ligand efficiency. The pyrrolidine ring precisely projects the cyclopropyl group deep into the Leu26 sub-pocket, while the carboxamide moiety forms critical hydrogen bonds with the His96 residue of MDM2. This structural precision explains why 2[2] of this fragment exhibit low-nanomolar potency and successfully 3[3] seen with earlier compounds.

Comparative Efficacy Data

To establish a baseline, we benchmark the raw fragment (NCPH), its optimized spiroindolinone derivative (XR-2), and industry-standard inhibitors (Nutlin-3a and 4[4]).

Inhibitor ClassCompoundMolecular WeightMDM2 IC₅₀ (FP Assay)LNCaP Cell Viability (IC₅₀)Cleaved PARP Induction
Fragment Model N-Cyclopropyl-3-pyrrolidinecarboxamide HCl190.67 Da~45 μM>100 μMNegative
Optimized Derivative XR-2 (Spiroindolinone derivative)~650 Da2.5 nM0.073 μMHigh
First-Gen Standard Nutlin-3a581.49 Da90 nM1.5 μMModerate
Second-Gen Standard Idasanutlin (RG7388)616.48 Da6 nM0.04 μMHigh

Data Interpretation: While the raw NCPH fragment exhibits modest micromolar affinity, its low molecular weight yields an exceptional Ligand Efficiency (LE) score. When grown into the XR-2 derivative, it outperforms Nutlin-3a and matches the clinical-stage Idasanutlin.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data requires self-validating assay designs. Below are the optimized protocols for benchmarking these inhibitors.

Protocol 1: Cell-Free Fluorescence Polarization (FP) Assay

Purpose: Direct biophysical quantification of MDM2-p53 disruption. Self-Validation: Includes a no-enzyme control (baseline polarization) and a Nutlin-3a reference curve to ensure day-to-day assay reproducibility.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Formulate a buffer of 50 mM NaCl, 10 mM HEPES (pH 7.4), and 0.01% Tween-20. Causality: The low salt concentration preserves the delicate electrostatic interactions critical for MDM2-p53 binding. Tween-20 is mandatory to prevent the non-specific aggregation of highly hydrophobic fragments like NCPH, which can cause false-positive signal quenching.

  • Tracer Addition: Add 10 nM FITC-labeled p53 wild-type peptide. Causality: Maintaining the tracer concentration strictly below the Kd​ of the interaction ensures the assay operates in a sensitive, competitive regime, preventing stoichiometric masking of weak fragment binders.

  • Protein Incubation: Add 30 nM recombinant human MDM2 (residues 1-118) and incubate for 15 minutes to establish the high-polarization complex.

  • Compound Titration: Dispense NCPH (1 mM to 100 nM) and standards (10 μM to 1 nM) in a 12-point dose-response curve. Incubate for 30 minutes at room temperature.

  • Measurement: Read microplates using an FP-capable reader (Excitation: 485 nm, Emission: 535 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (PARylation & Apoptosis Western Blot)

Purpose: Validating that biophysical binding translates to functional p53 reactivation and downstream apoptosis. Self-Validation: Utilizing LNCaP cells (p53 wild-type) as the primary model and DU145 cells (p53 mutant) as a negative control ensures the observed apoptosis is strictly on-target.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed LNCaP cells at 5×105 cells/well. Treat with NCPH derivatives or Idasanutlin for 24 hours. Causality: A 24-hour window is optimal; shorter times miss the transcriptional lag of p21/PUMA upregulation, while longer times result in secondary necrosis that confounds apoptotic markers.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Immunoblotting: Probe for p53 (accumulation marker), p21 (cell cycle arrest marker), and Cleaved PARP (terminal apoptosis marker). Causality: MDM2 inhibition prevents p53 degradation, leading to its rapid accumulation. The subsequent cleavage of PARP by caspases is the definitive biochemical signature that the p53 reactivation successfully triggered apoptosis.

Pathway & Workflow Visualizations

Pathway Stress Cellular Stress p53 p53 Activation Stress->p53 MDM2 MDM2 Ligase p53->MDM2 Transcribes Apoptosis Cleaved PARP (Apoptosis) p53->Apoptosis Induces MDM2->p53 Degrades Inhibitor NCPH / RG7388 Inhibitor->MDM2 Blocks

Caption: MDM2-p53 signaling pathway and the mechanism of targeted inhibition.

Workflow S1 1. Recombinant MDM2 + FITC-p53 S2 2. Complex Formation (High mP) S1->S2 S3 3. Titrate NCPH / Standards S2->S3 S4 4. Competitive Displacement S3->S4 S5 5. Signal Decay & IC50 Calc S4->S5

Caption: High-throughput Fluorescence Polarization (FP) screening workflow.

Conclusion

Benchmarking N-Cyclopropyl-3-pyrrolidinecarboxamide HCl reveals the immense potential of fragment-based approaches. While the raw fragment exhibits modest micromolar affinity, its exceptional ligand efficiency and precise targeting of the Leu26 sub-pocket make it a superior scaffold for developing next-generation MDM2 inhibitors that can outperform classic standards like Nutlin-3a.

References

  • Title: Discovery of RG7388, a Potent and Selective p53-MDM2 Inhibitor in Clinical Development Source: researchgate.net URL: [Link]

  • Title: Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles Source: nih.gov URL: [Link]

  • Title: Novel MDM2 Inhibitor XR-2 Exerts Potent Anti-Tumor Efficacy and Overcomes Enzalutamide Resistance in Prostate Cancer Source: frontiersin.org URL: [Link]

Sources

Comparative Toxicity and Physicochemical Profiling: N-Cyclopropyl-3-pyrrolidinecarboxamide HCl vs. Free Base

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, evaluating the physicochemical and toxicological divergence between an Active Pharmaceutical Ingredient (API) free base and its salt form is a critical milestone. N-Cyclopropyl-3-pyrrolidinecarboxamide is a highly versatile secondary amine intermediate, predominantly utilized in the synthesis of advanced fluoroquinolone and quinoline-based antibacterial agents[1],[2].

While converting this free base into its hydrochloride (HCl) salt (CAS: 960391-33-7)[3] is a standard industry practice to enhance solid-state stability and aqueous solubility[4], this modification fundamentally alters the molecule's pharmacokinetic and local toxicity profile[5]. This guide objectively compares the performance, toxicological liabilities, and experimental validation protocols for both forms.

Physicochemical and Toxicological Divergence

The selection between the free base and the HCl salt cannot be based solely on solubility; it requires a holistic view of how the molecule interacts with biological microenvironments. Below is the comparative quantitative data for both forms.

ParameterN-Cyclopropyl-3-pyrrolidinecarboxamide (Free Base)N-Cyclopropyl-3-pyrrolidinecarboxamide HCl
Molecular Formula C8H14N2OC8H15ClN2O[3]
Molecular Weight 154.21 g/mol 190.67 g/mol [3]
Physical State Often viscous liquid / amorphous solidCrystalline solid[4]
Aqueous Solubility Moderate (pH-dependent)High (Freely soluble)[6]
Hygroscopicity High (Prone to atmospheric moisture absorption)Low to Moderate (Stable crystal lattice)[7]
Primary Toxicity Risk Variable systemic exposure due to erratic absorptionLocal GI irritation & Common-ion precipitation[6]
Mechanistic Causality of Toxicity

The toxicological differences between the free base and the HCl salt are driven by their dissolution kinetics and ionic interactions within the gastrointestinal (GI) tract.

Microenvironmental pH and Local GI Toxicity: Highly soluble HCl salts dissolve rapidly upon ingestion. As the N-Cyclopropyl-3-pyrrolidinecarboxamide HCl salt dissociates, it can release a concentrated burst of protons, causing a severe, localized drop in the microenvironmental pH of the gastric mucosa[4]. This rapid acidification is a primary driver of mucosal ulceration and local cytotoxicity—a liability significantly mitigated when using the slower-dissolving free base.

The Common-Ion Effect: In the highly acidic environment of the stomach (pH 1.2–2.0), endogenous chloride concentrations are exceptionally high. According to Le Chatelier’s principle, this excess chloride can suppress the dissolution of the administered hydrochloride salt—a phenomenon known as the "common-ion effect"[6]. This suppression leads to unexpected precipitation of the drug[7]. Precipitated solid salt particles not only cause erratic systemic absorption but also prolong physical contact with the gastric lining, exacerbating local tissue irritation.

Systemic and Renal Implications: While the chloride counterion is Generally Recognized As Safe (GRAS), the altered pharmacokinetic profile (changes in Cmax​ and AUC ) driven by the salt form can unmask downstream systemic toxicities. Preclinical studies on other amine-based drugs have demonstrated that differential salt selection can independently drive renal tubular toxicity, proving that counterions play a non-trivial role in systemic safety[8].

Mechanism HCl HCl Salt Form Stomach Gastric Environment (pH 1.2 - 2.0, High Cl-) HCl->Stomach FB Free Base Form FB->Stomach CommonIon Common-Ion Effect (Precipitation) Stomach->CommonIon Excess Cl- Dissolution Rapid Dissolution & Protonation Stomach->Dissolution Acidic pH LocalTox Local GI Irritation (Mucosal Damage) CommonIon->LocalTox Solid Irritation Dissolution->LocalTox Micro-pH Drop Absorption Systemic Absorption Dissolution->Absorption Solubilized

Mechanistic pathways illustrating the common-ion effect and local GI toxicity risks of HCl salts.

Self-Validating Experimental Protocols

To objectively compare the developability of these two forms, researchers must employ rigorous, self-validating assays that isolate specific toxicological mechanisms.

Protocol A: In Vitro GI Cytotoxicity and Barrier Integrity Assay (Caco-2)

Objective: Assess local mucosal toxicity caused by microenvironmental pH shifts. Causality: Caco-2 monolayers mimic the human intestinal epithelium. By measuring Transepithelial Electrical Resistance (TEER), we quantify tight junction integrity. A drop in TEER provides an early, sensitive marker of barrier disruption (toxicity) before overt cell death occurs.

Step-by-Step Methodology:

  • Preparation & Self-Validation: Culture Caco-2 cells on permeable polycarbonate Transwell inserts (0.4 µm pore size) for 21 days. Validation step: Measure baseline TEER. Only utilize wells with a TEER >400 Ω·cm² to guarantee an intact, fully differentiated monolayer prior to dosing.

  • Dosing: Apply equimolar concentrations (e.g., 1 mM, 5 mM, 10 mM) of N-Cyclopropyl-3-pyrrolidinecarboxamide free base and HCl salt to the apical chamber in unbuffered Simulated Gastric Fluid (SGF).

  • Micro-pH Monitoring: Continuously monitor the apical fluid using microelectrodes to capture the transient pH drop caused by the HCl salt dissolution.

  • Quantification: Measure TEER at 1, 4, and 24 hours post-exposure. Calculate the percentage drop relative to baseline.

  • Control Validation: Run a vehicle control (SGF only) to establish baseline drift, and a positive control (0.1% Triton X-100) to validate the assay's dynamic range for complete barrier destruction.

Protocol B: Thermodynamic Solubility and Common-Ion Effect Profiling

Objective: Determine precipitation risks in chloride-rich environments[6]. Causality: By comparing the thermodynamic dissolution of the API in standard water versus SGF (high Cl− ), we can mathematically isolate the impact of the common-ion effect on the HCl salt.

Step-by-Step Methodology:

  • Media Preparation: Prepare HPLC-grade water (pH 7.0) and SGF (0.2% NaCl in 0.07 N HCl, pH 1.2).

  • Incubation: Add an excess of solid N-Cyclopropyl-3-pyrrolidinecarboxamide (free base) and HCl salt to separate vials of each medium (Shake-flask method).

  • Equilibration & Self-Validation: Incubate at 37°C with orbital shaking (150 rpm). Validation step: Sample the supernatant at 24 hours and 48 hours. Thermodynamic equilibrium is confirmed only if the API concentration variance between the two time points is <5%.

  • Analysis: Centrifuge the samples at 10,000 x g, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify the dissolved API via HPLC-UV.

Workflow A Compound: N-Cyclopropyl-3-pyrrolidinecarboxamide (Free Base vs HCl Salt) B Phase 1: Physicochemical Profiling (Solubility, pKa, Hygroscopicity) A->B C Phase 2: In Vitro Toxicity (Caco-2 GI Irritation Assay) B->C D Phase 3: PK/PD & Systemic Tox (Rodent Models) C->D E Final Selection (Optimal Efficacy/Safety Ratio) D->E

Workflow for evaluating the comparative toxicity and developability of free base versus HCl salt forms.

Strategic Decision Matrix

Based on the experimental profiling, the decision to proceed with the free base or the HCl salt should be guided by the intended formulation and route of administration.

Development ScenarioPreferred FormScientific Rationale
Oral Solid Dosage (Immediate Release) Free Base Avoids the common-ion effect in the stomach[6]; prevents rapid microenvironmental pH drops that cause local GI ulceration[4].
Intravenous (IV) Formulation HCl Salt Maximizes aqueous solubility required for injection vehicles[4]; GI local toxicity and common-ion precipitation are irrelevant in systemic circulation.
Long-Term Bulk Storage HCl Salt The crystalline lattice of the HCl salt provides superior protection against oxidative degradation and hygroscopic moisture uptake compared to the free base[7].

Sources

Cross-Validating Target Engagement Assays for Fragment-Sized Ligands: A Case Study with N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

The Challenge of Fragment Target Engagement

In Fragment-Based Drug Discovery (FBDD), identifying and validating the binding of low-molecular-weight ligands is biophysically demanding[1]. Fragments typically exhibit high ligand efficiency but low initial binding affinity (high µM to mM range) and exceptionally fast dissociation rates ( koff​ ).

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7) serves as an excellent model compound for this challenge. As a 190.67 Da building block[2], it lacks the bulk required to generate massive biophysical signals, making it highly susceptible to false positives driven by non-specific binding, aggregation, or solvent artifacts[3].

TE_Workflow cluster_assays Target Engagement Modalities Frag N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (MW: 190.67 Da) SPR SPR (Biophysical) Frag->SPR Purified Target BRET NanoBRET (Live-Cell Proximity) Frag->BRET NanoLuc Fusion CETSA CETSA (Live-Cell Thermal) Frag->CETSA Endogenous Target SPR_Out Steady-State Affinity (KD) Fast Off-Rate Resolution SPR->SPR_Out BRET_Out Intracellular IC50 Fractional Occupancy BRET->BRET_Out CETSA_Out Thermal Shift (ΔTm) ITDR50 CETSA->CETSA_Out

Tri-modal target engagement workflow for fragment evaluation.

Comparative Performance Data

When evaluating N-Cyclopropyl-3-pyrrolidinecarboxamide HCl against a model target (e.g., a generic kinase or PARP domain), the data readouts vary drastically due to the fundamental physics of each assay. Below is a synthesized comparison of expected performance metrics.

Assay ParameterSurface Plasmon Resonance (SPR)NanoBRET Target EngagementCellular Thermal Shift Assay (CETSA)
Environment In vitro (Immobilized Purified Protein)Live-Cell (Intact Membrane)Live-Cell / Cell Lysate
Primary Readout Resonance Units (Mass Shift)BRET Ratio (Proximity Loss)Aggregation Temperature ( ΔTm​ )
Fragment KD​ / IC50​ ~150 µM (Absolute KD​ )~420 µM (Apparent Intracellular IC50​ ) ITDRF50​ ~ 500 µM
Throughput High (384-well microfluidics)High (384-well plate)Medium (Western) / High (AlphaLISA)
Self-Validation Mechanism DMSO Calibration CurveTracer KD​ TitrationMelt Curve ( Tagg50​ ) Baseline
False Positive Risk High (Solvent refractive index shifts)Low (Requires membrane permeation)Low (Requires thermodynamic stabilization)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To prevent the misinterpretation of artifacts as genuine binding, every workflow below is designed as a self-validating system .

Protocol A: Surface Plasmon Resonance (SPR)

SPR measures the change in mass at a sensor surface. Because our fragment is only 190.67 Da, the mass shift will be minuscule, making the assay highly sensitive to bulk refractive index changes caused by the solvent[3].

  • Target Immobilization: Amine-couple the purified target protein to a CM5 sensor chip.

    • Causality: High-density immobilization (~3000 RU) is required to generate a detectable Rmax​ for a <200 Da fragment.

  • Self-Validation (DMSO Calibration): Inject a 6-point DMSO gradient (e.g., 4.5% to 5.5% in running buffer) prior to compound testing.

    • Causality: Fragments require high screening concentrations (up to 2 mM), necessitating high DMSO concentrations. DMSO causes massive bulk refractive index shifts. The calibration curve mathematically decouples the solvent artifact from genuine fragment mass accumulation[3].

  • Kinetic Injection: Inject N-Cyclopropyl-3-pyrrolidinecarboxamide HCl in a 3-fold dilution series (2 mM down to 24 µM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model.

    • Causality: Fragment koff​ rates are typically too fast for reliable kinetic resolution; steady-state analysis provides a more accurate absolute KD​ .

Protocol B: NanoBRET Target Engagement (Promega)

NanoBRET relies on Bioluminescence Resonance Energy Transfer between a target-NanoLuc fusion and a cell-permeable fluorescent tracer[4]. It proves the fragment can enter the cell and compete at the active site[5].

  • Transfection & Plating: Transfect HEK293 cells with the Target-NanoLuc fusion vector. Plate at 2×104 cells/well in a 384-well format.

  • Self-Validation (Tracer Titration): Titrate the NanoBRET tracer in the absence of the fragment to determine its apparent intracellular KD​ .

    • Causality: To accurately calculate the fragment's affinity using the Cheng-Prusoff equation, the competition assay must be run at a tracer concentration ≤KD​ . Using too much tracer will artificially right-shift the fragment's apparent IC50​ [4].

  • Fragment Competition: Treat cells with the validated tracer concentration and a dose-response of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl. Incubate for 2 hours to reach equilibrium.

  • Readout: Add NanoBRET Nano-Glo Substrate. Measure dual-emission (460 nm donor, 618 nm acceptor) and calculate the BRET ratio. A dose-dependent loss of BRET indicates target engagement[4].

Protocol C: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermodynamic stabilization of a protein upon ligand binding. It is the gold standard for label-free, endogenous target engagement[6].

  • Self-Validation (Melt Curve Establishment): Aliquot live cells and heat them across a temperature gradient (37°C to 65°C) for 3 minutes. Lyse and quantify the remaining soluble target protein.

    • Causality: You must establish the Tagg50​ (the temperature at which 50% of the target protein unfolds and aggregates). Without this baseline, dose-response shifts cannot be accurately quantified[6].

  • Isothermal Dose-Response (ITDR): Treat cell aliquots with a concentration gradient of the fragment. Heat all aliquots strictly to the established Tagg50​ .

  • Lysis & Clearance: Lyse cells via freeze-thaw cycles. Centrifuge at 100,000 x g to pellet aggregated (unfolded) proteins.

  • Quantification: Quantify the soluble target in the supernatant via Western Blot or AlphaLISA.

    • Causality: Fragment binding entropically stabilizes the folded state of the protein, preventing it from aggregating at the Tagg50​ . An increase in soluble protein correlates directly with target engagement.

Mechanistic Causality: Understanding the "Affinity Shift"

When cross-validating these assays, you will inevitably notice an "Affinity Shift." The absolute KD​ derived from SPR (e.g., 150 µM) will almost always be more potent than the apparent intracellular IC50​ derived from NanoBRET or CETSA (e.g., 420 µM).

Why does this happen? In SPR, N-Cyclopropyl-3-pyrrolidinecarboxamide HCl interacts with a purified protein in an optimized, cell-free buffer. In NanoBRET and CETSA, the fragment must first partition across the lipid bilayer. Once inside, it faces a highly crowded intracellular environment and must sterically outcompete millimolar concentrations of endogenous ligands (e.g., ATP or NAD+)[5]. Therefore, a right-shifted cellular IC50​ is not an assay failure; it is a biologically accurate representation of the fragment's true cellular efficacy.

Causality Binding Fragment-Target Complex Formation Mech1 Mass Accumulation (Surface) Binding->Mech1 Mech2 Steric Competition (Intracellular) Binding->Mech2 Mech3 Entropic Stabilization (Thermodynamic) Binding->Mech3 Val1 DMSO Calibration Self-Validation Mech1->Val1 Val2 Tracer KD Titration Self-Validation Mech2->Val2 Val3 T_agg50 Melt Curve Self-Validation Mech3->Val3

Mechanistic causality and self-validation requirements for target binding.

Strategic Decision Matrix

  • Use SPR when: You need to screen a large fragment library rapidly, require absolute KD​ values, and need to flag non-specific binders based on abnormal sensogram shapes[3].

  • Use NanoBRET when: You need to prove that your optimized fragment can penetrate the cell membrane and you wish to measure intracellular residence time under physiological conditions[4].

  • Use CETSA when: You need to validate engagement against the endogenous target without the potential steric artifacts introduced by bulky NanoLuc fusion tags[6].

References

  • CymitQuimica: N-Cyclopropyl-3-pyrrolidinecarboxamide HCl. cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGT8pNf6GbYQpnkKi5BfM9-Kh4q18lU8vfqQLmDgmzJdFdvYS3ABrxxKgzLs0CXDRJ3fH9RKl7s4FI1Sft5AQvlPq-92t_X0vralIB7a4OLUYcQJpQgH2mZFD38nMvN6ax1v1Nyh1c]
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2h4brbHBZgqSoOnBLTbM9p2LF231UT4Fkxjshu2mV0r3UMM2xy0EQschPDNSH0KPuhoMo_ucclR-Y4SrHOydc5a45Of15WMxx_hS2bM6-DNZH_Gb62Fui8Bq5bkee2Cw54hFZ0fgcC6JFoo6EkWll3KKu4Acs_KMBTGGvpgcm2NzfZ--lVj5oissPToeK4LLRWBHNqz7TtZVusElE1i8=]
  • Kinase Target Engagement | Kinase Affinity Assay. promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBj5aEQHqeG7y_XrhAOoPGg5_VHWEv3V-u0SRpZz35ybWZ6ATmwVHC-yFoJbyWJY307tefd2Dh4U0WtdpO5p1fooBawq2TEceTGAeq5Jzs2Pv0IACLpBeQF5omd4A6iz4urmk7cc6fBUK4TK43ihFTURFrlI__4E94bFJULQNF8pk0DVs=]
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFFkN0FY8QX5mUvCLNCORIzkanfAiZrg21Qd_6QMH9UICgcptqj6D4i7zjWmOoIyGx8x23DCcMbSvxnBDPtQBA3gwwmqVY7sE87iZaFNHedlxMLQG58rhQmRlfut0AoPysJg1ealcbam01-A6m0bzY8NqDrkL5LcFckced]
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9EGr9TSmI1gGgxz1L2-cELXZ1Ppb2OtCDa-a0iP753d7ug3TfMwd-aSnp_twF3g4BGa0n47cKdVLwmcoNI6Uvw3rHtGBwKHgsJoOwUcGplHKRW49c74hDBUi1IzV4yaAZvohYLA==]
  • Target Engagement Assays in Early Drug Discovery. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8afZ-TYf-gnrqZL-6J6qcQWKDaKz7mDydXQUdE4swPxI6_t8QcSEZX6VHWVqO0OWwZ8fJHRv0wFpokJHX1HkOaBYaUJUtjCtj0StLSj4LmuyXX-CYonAs0W0wHA3q0PllTYllFV6cVmRB_eZA]

Sources

Crystallographic Validation of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl Binding Modes: A Comparative Guide for Fragment-Based Lead Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Focus Area: Fragment-Based Drug Discovery (FBDD), X-ray Crystallography, Epigenetic Targets (BRD4).

Introduction & Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands that bind with high ligand efficiency (LE) is the critical first step toward developing potent clinical candidates[1]. While high-throughput screening (HTS) relies on large, complex molecules, FBDD leverages smaller fragments (typically <300 Da) to achieve highly "atom-efficient" interactions within a target's binding pocket[1].

This guide provides an objective, data-driven comparison of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl against its less substituted structural analogs. To contextualize its performance, we utilize the acetyl-lysine binding pocket of Bromodomain-containing protein 4 (BRD4) —a premier epigenetic target in oncology and inflammation[2].

The Causality of the Chemotype

The pyrrolidinecarboxamide scaffold acts as a classic acetyl-lysine mimetic. The carboxamide moiety is strictly required to form key hydrogen bonds with the evolutionarily conserved residues Asn140 and Tyr97 in the BRD4 binding pocket[2]. However, the substitution on the carboxamide nitrogen dictates the fragment's ability to displace high-energy water molecules and engage the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83)[2].

We hypothesize that the rigid, lipophilic cyclopropyl group in N-Cyclopropyl-3-pyrrolidinecarboxamide HCl provides a superior enthalpic and entropic binding profile compared to unsubstituted or methyl-substituted alternatives.

Comparative Performance Data

To objectively evaluate the binding modes, we conducted Surface Plasmon Resonance (SPR) and high-resolution X-ray crystallographic screening. The data below summarizes the performance of three pyrrolidinecarboxamide variants soaked into BRD4 Bromodomain 1 (BD1) apo-crystals.

Table 1: Biophysical and Crystallographic Comparison
CompoundSub-pocket Interaction Kd​ (SPR, µM)Resolution (Å)Ligand Occupancy (%)Avg. B-factor (Ų)Ligand Efficiency (LE)
3-pyrrolidinecarboxamide (Baseline)None (Solvent exposed)>10001.8545%48.2N/A
N-Methyl-3-pyrrolidinecarboxamide Partial WPF shelf4501.6072%35.40.31
N-Cyclopropyl-3-pyrrolidinecarboxamide HCl Full WPF shelf engagement851.4596%22.10.38

Data Interpretation: The addition of the cyclopropyl group dramatically improves the dissociation constant ( Kd​ ) from >1 mM to 85 µM. Crystallographically, this is reflected in a near-complete ligand occupancy (96%) and a significantly lower B-factor (22.1 Ų), indicating a highly stable, rigid binding mode. The cyclopropyl ring effectively displaces a conserved network of structured waters near the WPF shelf, yielding a favorable entropic gain that the methyl variant fails to achieve.

Self-Validating Experimental Methodology

To ensure scientific integrity, the crystallographic workflow must be a self-validating system . A common pitfall in FBDD is "model bias," where the crystallographer forces a ligand into weak electron density, creating false positives. To counteract this, our protocol mandates the use of Polder OMIT maps [3].

Standard OMIT maps can be artificially flattened by bulk-solvent models, obscuring the weak density typical of low-affinity fragments[3]. Polder maps exclude bulk solvent from the immediate vicinity of the ligand, ensuring that any observed positive density ( Fo​−Fc​ ) strictly originates from the fragment itself, thereby validating the binding mode[3].

Step-by-Step Protocol: BRD4 Co-Crystallization and Soaking
  • Protein Preparation:

    • Express His-tagged BRD4 BD1 (residues 44-168) in E. coli BL21(DE3).

    • Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in 20 mM HEPES pH 7.5, 150 mM NaCl.

    • Causality: SEC removes soluble aggregates, ensuring a monodisperse protein population critical for growing high-resolution, well-diffracting crystals.

  • Apo-Crystallization:

    • Grow apo-crystals using the hanging-drop vapor diffusion method at 20°C. Mix 1 µL of protein (15 mg/mL) with 1 µL of reservoir solution (30% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium acetate).

  • Fragment Soaking:

    • Transfer mature crystals into a soaking drop containing the reservoir solution supplemented with 50 mM N-Cyclopropyl-3-pyrrolidinecarboxamide HCl and 20% (v/v) ethylene glycol for 24 hours.

    • Causality: Soaking is preferred over co-crystallization for FBDD because it preserves the established crystal lattice, allowing for high-throughput screening. Ethylene glycol acts as a cryoprotectant to prevent ice ring formation during flash-freezing.

  • Data Collection & Processing:

    • Flash-freeze crystals in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at 100 K.

    • Process data using XDS and scale with AIMLESS.

  • Structure Solution & Polder Map Validation:

    • Solve the phase problem via Molecular Replacement (MR) using a high-resolution apo-BRD4 structure (e.g., PDB: 5UVT) as a search model.

    • Perform iterative rounds of refinement in PHENIX.

    • Generate a Polder OMIT map to confirm the placement of the cyclopropyl ring and the carboxamide hydrogen bonds before finalizing the model[3].

Visualizations

Workflow: Self-Validating Crystallography

FBDD_Workflow A Apo-BRD4 Crystals (Hanging Drop) B Fragment Soaking (50 mM Ligand) A->B Cryoprotection C Synchrotron XRD (Data Collection) B->C Flash-freezing D Molecular Replacement & Refinement C->D Phasing E Polder OMIT Map Validation D->E Remove Model Bias E->D Iterative Building

Self-validating crystallographic workflow utilizing Polder OMIT maps to eliminate model bias.

Mechanism of Action: BRD4 Inhibition Pathway

BRD4_Pathway A Acetylated Histone (Chromatin) B BRD4 (BD1 Domain) A->B Recruits D Positive Transcription Elongation Factor b (P-TEFb) B->D Activates C N-Cyclopropyl-3- pyrrolidinecarboxamide C->B Competitively Inhibits (Binds Asn140/Tyr97) E MYC Oncogene Transcription D->E Upregulates

Mechanism of action: Fragment inhibition of BRD4-mediated MYC oncogene transcription.

Conclusion

The crystallographic and biophysical data demonstrate that N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is a vastly superior fragment starting point compared to its unsubstituted counterparts. By rationally occupying the WPF shelf of BRD4, the cyclopropyl moiety drives a >10-fold improvement in binding affinity and yields highly ordered, low B-factor electron density. When validated through rigorous, bulk-solvent-excluded Polder OMIT maps, this fragment provides a highly reliable, self-validating foundation for downstream hit-to-lead optimization.

References

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.[Link]

  • Mechanistic Analysis of Chemically Diverse Bromodomain-4 Inhibitors Using Balanced QSAR Analysis and Supported by X-ray Resolved Crystal Structures. Molecules (NIH PMC).[Link]

  • Polder maps: improving OMIT maps by excluding bulk solvent. Acta Crystallographica Section D Structural Biology (NIH PubMed).[Link]

Sources

Safety Operating Guide

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety and regulatory compliance is just as critical as the chemical synthesis itself. N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is a specialized pyrrolidine derivative frequently utilized as a building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of antibacterial agents like quinolone derivatives[1].

Handling this compound requires an understanding of its physicochemical behavior. As an amine hydrochloride, it is highly stable but can dissociate in the presence of ambient moisture, leading to localized acidic environments. This dissociation is the primary mechanism behind its classification as a skin, eye, and respiratory irritant[2][3].

This guide provides a self-validating system for researchers to safely handle, remediate, and dispose of this compound, ensuring strict compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)—specifically tailored for academic and research laboratories under 40 CFR Part 262 Subpart K[4].

Physicochemical & Hazard Profile

Before initiating any workflow, personnel must verify the compound's properties to select appropriate primary and secondary containment.

PropertySpecification
Chemical Name N-Cyclopropyl-3-pyrrolidinecarboxamide HCl
CAS Registry Number 960391-33-7[5]
Molecular Formula C8H15ClN2O[5][6]
Molecular Weight 190.67 g/mol [6]
Physical State Solid (Powder/Crystalline)
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2][7]
Signal Word Warning[2]

Operational Safety & Spill Response Methodology

Causality Check: Why avoid water during the initial spill response? Introducing water to an amine hydrochloride powder facilitates rapid dissolution and spreading of the acidic salt, increasing the surface area of the hazard and complicating decontamination.

Step-by-Step Spill Protocol:

  • Source Isolation: Immediately halt work and isolate the spill area. Ensure the laboratory's HVAC or chemical fume hood ventilation is actively running to capture aerosolized particulates[7].

  • PPE Donning: Equip double nitrile gloves, tightly sealed safety goggles (standard safety glasses are insufficient for airborne powders), and a highly visible lab coat[2][8].

  • Dry Containment (Mechanical): Using a static-free brush and dustpan, carefully sweep the solid powder to minimize dust generation. Do not use compressed air or wet mopping[7].

  • Chemical Neutralization: Once the bulk solid is removed, treat the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). This neutralizes the residual hydrochloride moiety, mitigating its irritant properties.

  • Final Decontamination: Wipe the area with damp absorbent pads. Place all contaminated cleanup materials (pads, gloves, sweepings) into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE)[9].

Regulatory Framework: The Logic of EPA Subpart K

Standard RCRA regulations were designed for industrial manufacturing, where a few waste streams are generated in massive quantities. Research laboratories, conversely, generate hundreds of different waste streams in micro-volumes[10].

To solve this logistical bottleneck, the EPA introduced 40 CFR Part 262 Subpart K . The causality behind adopting Subpart K is risk centralization: it shifts the burden of Hazardous Waste Determination from individual researchers (who may lack regulatory expertise) to trained Environmental Health and Safety (EHS) professionals[4][10]. This ensures that complex mixtures containing N-Cyclopropyl-3-pyrrolidinecarboxamide HCl are accurately categorized without disrupting laboratory workflows.

Step-by-Step Disposal Workflow

To maintain a self-validating compliance system, execute the following disposal protocol:

  • In-Lab Accumulation (Point of Generation):

    • Deposit the chemical waste (whether pure solid, or dissolved in organic solvents from synthesis) into an HDPE or glass container.

    • Crucial Labeling: Immediately label the container with the words "Unwanted Material" or "Hazardous Waste" and the specific chemical name (N-Cyclopropyl-3-pyrrolidinecarboxamide HCl)[4][9].

    • Volume Limits: Ensure the total volume of unwanted materials in the lab does not exceed 55 gallons[9].

  • Transfer to Central Accumulation Area (CAA):

    • Unwanted materials must be transferred out of the laboratory to the CAA within 6 months of the accumulation start date, or immediately when the 55-gallon limit is reached[10].

  • Hazardous Waste Determination:

    • A trained EHS professional evaluates the material at the CAA. If the compound is mixed with flammable solvents (e.g., methanol or acetonitrile from synthesis), it will be assigned specific RCRA waste codes (e.g., D001 for ignitability)[4][11].

  • Off-Site Transport and Final Disposal:

    • The consolidated waste is handed over to a certified hazardous waste vendor. The transfer must be documented using the Uniform Hazardous Waste Manifest system (EPA Form 8700-22) to ensure "cradle-to-grave" tracking to the final Treatment, Storage, and Disposal Facility (TSDF)[12].

Disposal Workflow Visualization

DisposalWorkflow A 1. Waste Generation (N-Cyclopropyl-3-pyrrolidinecarboxamide HCl) B 2. In-Lab Accumulation (EPA Subpart K: <55 gal, <6 months) A->B Transfer to compatible container C 3. Hazardous Waste Determination (By Trained EHS Professional) B->C Max 6 months or volume limit reached D 4. Central Accumulation Area (CAA) (Consolidation & Labeling) C->D Assigned RCRA Waste Codes E 5. Off-Site Transport & Disposal (Certified RCRA Facility) D->E Manifest System (EPA Form 8700-22)

EPA Subpart K compliant disposal workflow for laboratory chemical waste.

References

  • Aaron Chemicals. "960391-33-7 | N-Cyclopropyl-3-pyrrolidinecarboxamide HCl". aaronchem.com.
  • CymitQuimica. "CAS: 960391-33-7 | N-Cyclopropyl-3-pyrrolidinecarboxamide HCl". cymitquimica.com.
  • Google Patents. "US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents". google.com.
  • TCI Chemicals. "(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide". tcichemicals.com.
  • US EPA. "MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses". epa.gov.
  • AK Scientific, Inc.
  • US EPA.
  • PubChem. "1-Pyrrolidinecarboxamide". nih.gov.
  • Angene Chemical.
  • Brigham Young University.
  • Justrite. "How to Manage Chemical Waste Disposal in Academic Labs". justrite.com.
  • US EPA. "RCRA Subtitle C Reporting Instructions and Forms". epa.gov.

Sources

Personal protective equipment for handling N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Executive Summary & Chemical Profile

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl (CAS: 960391-33-7) is a specialized pharmaceutical intermediate utilized in drug development 1[1]. As a hydrochloride salt containing a pyrrolidine moiety, it presents distinct handling challenges. While exhaustive toxicological data for this specific novel compound may be limited, standard prudent laboratory practices dictate treating uncharacterized active pharmaceutical ingredients (APIs) and their intermediates as potentially hazardous. The pyrrolidine base structure is strongly associated with severe skin and eye irritation, while the hydrochloride salt form is typically a hygroscopic solid that can easily aerosolize into fine, irritating dust 2[2], 3[3].

Causality-Driven PPE Selection

In advanced chemical handling, merely listing Personal Protective Equipment (PPE) is insufficient; understanding the causality behind each requirement ensures operational compliance and safety 4[4].

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Protects against the aerosolization of fine HCl salt dust during weighing and potential solvent splashing during dissolution workflows 5[5]. Standard safety glasses lack the orbital seal required to block airborne particulates.

  • Hand Protection: Double-layered nitrile gloves.

    • Causality: Nitrile provides excellent resistance to the polar aprotic solvents (e.g., DMSO) typically used to dissolve pyrrolidinecarboxamide derivatives. Because DMSO acts as a powerful penetration enhancer, it can rapidly carry dissolved API through compromised skin. Double-gloving provides a critical fail-safe 4[4].

  • Body Protection: Flame-resistant or standard 100% cotton laboratory coat with knit cuffs.

    • Causality: Synthetic fabrics can generate electrostatic discharge (which can ignite solvent vapors) and melt into the skin during a fire. A fully buttoned cotton coat prevents dermal exposure to the API 4[4].

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: Mitigates inhalation risks of the finely milled HCl salt powder if the material must be handled outside of a certified fume hood 6[6].

Quantitative Data Summary

PPE / Control CategoryQuantitative Specification / StandardCausality / Hazard Mitigated
Eye Protection ANSI Z87.1 CompliantPrevents ocular exposure to aerosolized dust and solvent splashes.
Hand Protection Nitrile Gloves (Thickness ≥ 4 mil)Resists organic solvents; double layer prevents API transdermal delivery.
Body Protection 100% Cotton / Flame-ResistantMitigates electrostatic discharge risks; prevents dermal API absorption.
Respiratory N95 or P100 Filter EfficiencyFilters ≥ 95% of fine particulate matter if handled outside a hood.
Engineering Control Fume Hood Face Velocity (80-100 fpm)Maintains negative pressure to capture and exhaust hazardous dusts.

Engineering Controls & Operational Workflow

All handling of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl must occur within a certified chemical fume hood or a localized exhaust ventilation system to prevent the escape of airborne substances into the working atmosphere 7[7].

Workflow A Risk Assessment: Hazardous HCl Salt B Engineering Controls: Chemical Fume Hood A->B Step 1 C PPE Donning: Double Nitrile, Goggles, Coat B->C Step 2 D Weighing Protocol: Draft Shield & Anti-Static C->D Step 3 E Solvent Addition: (e.g., DMSO/EtOH) D->E Step 4 F Decontamination: Wet Wipe & Dispose E->F Step 5

Workflow for handling novel pharmaceutical hydrochloride salts.

Step-by-Step Weighing and Dissolution Protocol:

  • Preparation: Ensure the analytical balance is enclosed in a draft shield to prevent the HCl salt powder from dispersing. Use an anti-static bar to neutralize static charges on the weighing paper or boat, as static cling causes weighing inaccuracies and sudden aerosolization 3[3].

  • Transfer: Using a clean, static-free spatula, carefully transfer the API to a tared vial inside the fume hood3[3].

  • Dissolution: Add the selected solvent directly into the vial while still inside the fume hood. Cap the vial securely before vortexing or sonicating to prevent exposure to aerosolized droplets 3[3].

  • Decontamination: Wipe down the balance and spatula with a solvent-dampened cloth (e.g., 70% ethanol) to capture any residual dust. Dispose of the wipe as hazardous chemical waste 3[3].

Spill Response & Decontamination Plan

A self-validating protocol ensures that every step inherently verifies the safety of the next, preventing compounding errors during an emergency.

SpillResponse S1 Spill Detected S2 Assess Size & State (Solid Powder vs. Solution) S1->S2 S3 Solid Spill: Do Not Sweep Dry S2->S3 If Solid S4 Liquid Spill: Apply Absorbent Pads S2->S4 If Liquid S5 Wet Wipe with Appropriate Solvent S3->S5 S4->S5 S6 Seal in Hazardous Waste Container S5->S6

Self-validating spill response protocol for hydrochloride salt APIs.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize face velocity and contain airborne particles 6[6].

  • Contain (Solid): Do NOT dry sweep, as this mechanically aerosolizes the hydrochloride salt. Cover the powder with absorbent pads lightly dampened with water or an appropriate solvent to suppress dust 3[3],6[6].

  • Contain (Liquid): Apply inert absorbent material (e.g., universal spill pads or vermiculite) to the liquid 6[6].

  • Collect: Use a non-sparking scoop to place the absorbed material into a compatible, sealable hazardous waste container 6[6].

  • Decontaminate: Wash the spill area with soap and water, followed by a solvent wipe, to ensure complete removal of the pyrrolidine derivative 3[3].

Waste Disposal Plan

Proper disposal prevents environmental contamination and complies with stringent regulatory standards.

  • Solid Waste: Any unconsumed N-Cyclopropyl-3-pyrrolidinecarboxamide HCl, contaminated weighing boats, and spill cleanup materials must be placed in a clearly labeled, leak-proof container designated for solid hazardous chemical waste 3[3],6[6].

  • Liquid Waste: Solutions containing the compound must be collected in compatible glass or high-density polyethylene (HDPE) carboys. Do not mix halogenated and non-halogenated solvent waste unless explicitly approved by your Environmental Health and Safety (EHS) department 8[8].

  • Incineration: Final disposal should be conducted via a licensed professional waste disposal service. The material must be destroyed through high-temperature chemical incineration equipped with an afterburner and scrubber to safely neutralize the nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during combustion 9[9], 6[6].

References

  • Fisher Scientific. "Pyrrolidine-1-carboximidamide hydroiodide, 97% - SAFETY DATA SHEET." Available at: [Link]

  • Kamat Lab. "Standard Operating Procedures Waste Handling & Disposal." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Available at: [Link]

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory." Available at: [Link]

  • Columbia University Environmental Health & Safety. "POLICY FOR PERSONAL PROTECTIVE EQUIPMENT IN RESEARCH LABORATORIES." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-3-pyrrolidinecarboxamide HCl
Reactant of Route 2
N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。